molecular formula C16H18BrF3N2O B8244943 Tead-IN-2

Tead-IN-2

Cat. No.: B8244943
M. Wt: 391.23 g/mol
InChI Key: PGYSFRYXGVNVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TEAD-IN-2 is a novel, potent, and orally active inhibitor of the Transcriptional Enhanced Associate Domain (TEAD) transcription factors. It functions as a bifunctional compound that modulates TEAD activity by binding to the TEAD protein and inducing its degradation via the ubiquitination pathway. Its unique mechanism involves acting as a mimic of TEAD S-palmitoylation, binding to the TEAD lipid pocket and thereby disrupting the palmitoylation process that is crucial for TEAD stability and function. This compound demonstrates similar inhibitory activity against all TEAD paralogs (TEAD1, TEAD2, TEAD3, and TEAD4). In cellular assays, this compound has been shown to effectively disrupt Hippo pathway signaling. By dysregulating TEAD S-palmitoylation, this compound can effectively inhibit Hippo-dependent tumor growth in vivo, showing significant antiproliferative potential. This inhibitor is a valuable research tool for studying a variety of diseases, disorders, or conditions associated with TEAD and the Hippo signaling pathway. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-5-[1-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]-4,5-dihydro-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrF3N2O/c17-15-9-14(23-21-15)12-5-7-22(8-6-12)10-11-1-3-13(4-2-11)16(18,19)20/h1-4,12,14H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGYSFRYXGVNVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CC(=NO2)Br)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of TEAD-IN-2 in the Hippo Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Hippo Pathway and Its Role in Cancer

The Hippo signaling pathway is a crucial, evolutionarily conserved signaling cascade that plays a fundamental role in regulating organ size, tissue homeostasis, and stem cell maintenance by controlling the balance between cell proliferation and apoptosis.[1][2] Discovered initially through genetic screens in Drosophila melanogaster, the core components of this pathway are highly conserved in mammals.[2][3] Dysregulation of the Hippo pathway is a common event in a wide range of human cancers, where it leads to uncontrolled cell growth and tumor development.[1][2]

The transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ), are the primary downstream effectors of the Hippo pathway.[4][5] In many cancers, YAP and TAZ are overexpressed and predominantly localized in the nucleus, where they associate with the TEA domain (TEAD) family of transcription factors (TEAD1-4).[6][7] This interaction is critical for driving the expression of genes that promote cell proliferation, survival, and migration, making the YAP/TAZ-TEAD protein-protein interaction (PPI) a highly attractive target for therapeutic intervention in oncology.[8][9] TEAD-IN-2 is a potent small molecule inhibitor designed to specifically disrupt this critical interaction.

The Core Hippo Signaling Cascade

The canonical Hippo pathway consists of a core kinase cascade that, when active, acts to suppress the function of YAP and TAZ.[3]

  • Upstream Activation: The pathway is activated by a variety of upstream signals, including high cell density (contact inhibition), mechanical stress, and signals from G-protein coupled receptors (GPCRs).[3]

  • Kinase Cascade: These signals lead to the activation of the mammalian Ste20-like kinases 1 and 2 (MST1/2; homologs of Hippo in Drosophila).[1][3] MST1/2, in complex with the scaffold protein Salvador homolog 1 (SAV1), then phosphorylates and activates the large tumor suppressor kinases 1 and 2 (LATS1/2).[4]

  • YAP/TAZ Phosphorylation: Activated LATS1/2 kinases directly phosphorylate YAP and TAZ on specific serine residues.[5][10]

  • Cytoplasmic Sequestration and Degradation: This phosphorylation event creates a binding site for 14-3-3 proteins, which sequester YAP/TAZ in the cytoplasm, preventing their nuclear translocation.[3][6] Cytoplasmic retention ultimately leads to the degradation of YAP/TAZ through a β-TrCP-mediated proteasomal pathway.[3]

When the Hippo pathway is active ("Hippo-ON"), YAP and TAZ are kept out of the nucleus and degraded, thus their growth-promoting transcriptional program is silenced.

Hippo_Pathway Figure 1: The Hippo Signaling Pathway cluster_kinase_cascade Hippo Kinase Cascade (Hippo-ON) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell Density Cell Density Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/p-TAZ 14-3-3 14-3-3 YAP_TAZ_P->14-3-3 binds Degradation Proteasomal Degradation YAP_TAZ_P->Degradation YAP_TAZ_N YAP/TAZ YAP_TAZ->YAP_TAZ_N Hippo-OFF 14-3-3->YAP_TAZ_P sequesters TEAD TEAD1-4 DNA DNA TEAD->DNA Target_Genes Target Gene Expression (e.g., CTGF, CYR61) DNA->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation YAP_TAZ_N->TEAD Upstream Signals Upstream Signals Upstream Signals->MST1_2

Figure 1: Overview of the Hippo Signaling Pathway.

Mechanism of Action of this compound

When the Hippo pathway is inactive ("Hippo-OFF"), unphosphorylated YAP and TAZ translocate to the nucleus.[4] In the nucleus, they lack a DNA-binding domain and must interact with transcription factors to regulate gene expression.[11][12] The TEAD family of transcription factors (TEAD1-4) are the primary binding partners for YAP and TAZ.[6][13] The formation of the YAP/TAZ-TEAD transcriptional complex is the key event that drives the expression of downstream target genes, such as CTGF and CYR61, which are critical for cell proliferation and tumorigenesis.[8][14]

This compound functions as a direct inhibitor of this protein-protein interaction.[15] It is designed to bind to a pocket on the surface of TEAD proteins, specifically at the interface where YAP and TAZ would normally bind.[16] By occupying this site, this compound physically obstructs the association of YAP and TAZ with TEAD. This disruption prevents the formation of the active transcriptional complex, leading to the suppression of TEAD-dependent gene expression and subsequent inhibition of cancer cell growth.[17][18]

TEAD_IN_2_MOA Figure 2: Mechanism of Action of this compound cluster_normal Normal Function (Hippo-OFF) cluster_inhibited Inhibited State (with this compound) YAP_TAZ_1 YAP / TAZ Active_Complex Active Transcriptional Complex YAP_TAZ_1->Active_Complex TEAD_1 TEAD TEAD_1->Active_Complex Gene_Expression_1 Target Gene Expression (Proliferation & Survival) Active_Complex->Gene_Expression_1 YAP_TAZ_2 YAP / TAZ YAP_TAZ_2->Block TEAD_IN_2 This compound TEAD_2 TEAD TEAD_IN_2->TEAD_2 binds No_Expression Transcriptional Repression TEAD_2->No_Expression TR_FRET_Workflow Figure 3: TR-FRET Experimental Workflow start Start plate Dispense this compound (Serial Dilution) into 384-well Plate start->plate add_reagents Add Donor-labeled TEAD and Acceptor-labeled YAP plate->add_reagents incubate Incubate at Room Temp (Allow Binding Equilibrium) add_reagents->incubate read Read Plate (TR-FRET Reader) incubate->read analyze Calculate Emission Ratio & Generate IC50 Curve read->analyze end End analyze->end

References

Discovery and Synthesis of Novel TEAD Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is a key driver in various cancers, making it a prime target for therapeutic intervention. The transcriptional enhanced associate domain (TEAD) family of proteins (TEAD1-4) are the ultimate downstream effectors of this pathway, executing its pro-proliferative genetic program by partnering with transcriptional co-activators YAP and TAZ. The direct inhibition of TEAD transcription factors has emerged as a promising strategy for cancer therapy. This technical guide provides an in-depth overview of the discovery and synthesis of novel TEAD inhibitors, detailing various inhibition mechanisms, experimental screening protocols, and key quantitative data for recently developed compounds.

The Hippo Pathway and Rationale for TEAD Inhibition

The Hippo pathway is a complex kinase cascade that, in its "ON" state, phosphorylates and promotes the cytoplasmic sequestration and degradation of the oncoproteins YAP and TAZ. When the pathway is "OFF"—due to mutations in upstream components like NF2 or other signals—unphosphorylated YAP/TAZ translocate to the nucleus.[1] There, they bind to TEAD transcription factors, which are unable to activate transcription on their own, to form a potent transcriptional complex. This complex drives the expression of genes that promote cell proliferation, survival, and metastasis.

Given that many core components of the Hippo pathway are tumor suppressors, directly targeting them is challenging. TEAD proteins, however, represent a critical and druggable node. By inhibiting the function of TEADs, the oncogenic output of the hyperactivated YAP/TAZ-TEAD complex can be effectively silenced.[2][3]

Mechanisms of TEAD Inhibition

Several distinct strategies have been developed to inhibit TEAD activity, primarily targeting the highly conserved central lipid pocket or the YAP/TAZ protein-protein interface.

  • Allosteric Inhibition of Palmitoylation: TEAD proteins undergo essential auto-palmitoylation on a conserved cysteine residue within a deep central lipid pocket. This modification is crucial for TEAD stability and its interaction with YAP/TAZ. Small molecules that bind to this pocket can prevent palmitoylation, leading to TEAD destabilization and disruption of the YAP/TAZ-TEAD interaction.[4] Many current clinical candidates, such as VT3989, operate via this mechanism.[5][6]

  • Covalent Inhibition: Covalent inhibitors form an irreversible bond with the conserved cysteine in the lipid pocket. These inhibitors, often featuring a reactive "warhead" like an acrylamide group, can offer enhanced potency and prolonged duration of action.[7] K-975 and MYF-03-176 are examples of potent covalent TEAD inhibitors.[8][9]

  • Direct Disruption of YAP/TAZ-TEAD Interaction: Some inhibitors are designed to allosterically block the protein-protein interaction between TEAD and YAP/TAZ without necessarily preventing palmitoylation. GNE-7883 is a notable example that binds the lipid pocket and induces a conformational change that prevents YAP/TAZ binding.[10][11]

  • Molecular Glues: A novel and unexpected mechanism involves small molecules that act as "molecular glues." Instead of blocking an interaction, these compounds, typically containing a sulfonamide moiety, enhance the association between TEAD and the transcriptional repressor VGLL4. The stabilized TEAD-VGLL4 complex outcompetes the oncogenic TEAD-YAP complex, effectively switching off pro-growth gene expression.[12]

Below is a diagram illustrating these varied mechanisms of TEAD inhibition.

TEAD_Inhibition_Mechanisms Mechanisms of TEAD Inhibition cluster_0 Normal Oncogenic Function cluster_1 Inhibition Strategies cluster_2 Inhibited States YAP_TAZ YAP / TAZ TEAD TEAD YAP_TAZ->TEAD binds Inh_Palm Palmitoylation Inhibitor (e.g., VT3989, K-975) DNA DNA TEAD->DNA binds Palmitoylation Palmitoylation Palmitoylation->TEAD enables Gene_Expr Oncogenic Gene Expression DNA->Gene_Expr TEAD_unstable TEAD (Unstable) Inh_Palm->TEAD_unstable blocks palmitoylation, causes instability Inh_PPI Allosteric PPI Inhibitor (e.g., GNE-7883) TEAD_noYAP TEAD (No YAP binding) Inh_PPI->TEAD_noYAP blocks YAP/TAZ interaction Mol_Glue Molecular Glue (e.g., Sulfonamides) TEAD_VGLL4 TEAD-VGLL4 Complex Mol_Glue->TEAD_VGLL4 promotes binding VGLL4 VGLL4 (Repressor) VGLL4->TEAD_VGLL4 promotes binding Repression Gene Repression TEAD_VGLL4->Repression leads to

A diagram of different strategies for inhibiting TEAD function.

Discovery and Synthesis of Novel Inhibitors

The identification of new TEAD inhibitors relies on a combination of high-throughput screening, structure-based design, and medicinal chemistry optimization.

Experimental Workflow for Inhibitor Discovery

A typical workflow begins with a large-scale primary screen to identify initial "hits" from a compound library. These hits are then validated and characterized through a series of secondary biochemical and cell-based assays to confirm their mechanism of action, potency, and selectivity. Lead compounds are further optimized through medicinal chemistry to improve their drug-like properties before advancing to in vivo studies.

Experimental_Workflow General Workflow for TEAD Inhibitor Discovery lib Compound Library (>1M compounds) hts Primary High-Throughput Screen (e.g., TR-FRET, Reporter Assay) lib->hts hits Initial Hits (~0.1% hit rate) hts->hits dose_resp Dose-Response & IC50 Determination hits->dose_resp secondary Secondary Assays (Biochemical & Cellular) dose_resp->secondary mechanism Mechanism of Action Studies (Palmitoylation, Co-IP) secondary->mechanism lead_gen Lead Generation mechanism->lead_gen med_chem Medicinal Chemistry (SAR, Optimization) lead_gen->med_chem med_chem->lead_gen Iterative Optimization in_vivo In Vivo Studies (Xenograft Models) med_chem->in_vivo candidate Clinical Candidate in_vivo->candidate

A typical workflow for discovering and developing TEAD inhibitors.
Synthesis of Key Inhibitor Scaffolds

While detailed multi-step syntheses are specific to each molecule, many potent TEAD inhibitors are built upon common chemical scaffolds.

  • Pyrazolopyrimidines: This scaffold is a versatile core found in many kinase inhibitors and has been adapted for TEAD inhibition. A general synthesis involves the condensation of a substituted aminopyrazole with a β-ketoester or similar precursor to form the fused ring system.[13][14]

  • Sulfonamides: Biaryl sulfonamides are a key class of TEAD inhibitors, some of which act as molecular glues.[12] Their synthesis typically involves the reaction of an aryl sulfonyl chloride with a primary or secondary amine, often an aniline derivative, to form the characteristic sulfonamide bond.[15]

Data Presentation: Potency of Novel TEAD Inhibitors

The following table summarizes the inhibitory potency of several recently developed TEAD inhibitors across biochemical and cellular assays.

Inhibitor Type TEAD1 IC₅₀ (nM) TEAD2 IC₅₀ (nM) TEAD3 IC₅₀ (nM) TEAD4 IC₅₀ (nM) Cellular Assay IC₅₀ (nM) Cell Line Reference(s)
K-975 CovalentPan-TEADPan-TEADPan-TEADPan-TEAD1-10NCI-H2052[9][16]
VT3989 Non-covalentPan-TEADPan-TEADPan-TEADPan-TEAD9 - 11NCI-H226, NCI-H2052[5][17][18]
GNE-7883 Non-covalentPan-TEAD (~330 nM affinity)Pan-TEADPan-TEADPan-TEAD~20NCI-H226[2][10]
JM7 Non-covalent----972HEK293 (Reporter)[1][4]
MYF-03-176 Covalent47-327111 (Reporter)NCI-H226[8][19][20]
DC-TEAD3in03 Covalent>20,000>20,000160>20,0001150 (Reporter)HEK293T[21][22][23]

Note: "Pan-TEAD" indicates that the inhibitor is reported to be active against all four isoforms, though specific IC₅₀ values may not be published for each. Cellular IC₅₀ values can vary significantly based on the cell line and assay duration.

Key Experimental Protocols

This section provides generalized methodologies for key experiments used in the discovery and characterization of TEAD inhibitors.

TEAD-YAP/TAZ Interaction Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for quantifying protein-protein interactions.

  • Objective: To measure the ability of a compound to disrupt the interaction between the TEAD YAP-Binding Domain (YBD) and a YAP-derived peptide.

  • Principle: A long-lifetime donor fluorophore (e.g., Terbium cryptate) is conjugated to one binding partner (e.g., His-tagged TEAD-YBD via an anti-His-Tb antibody), and an acceptor fluorophore (e.g., d2) is conjugated to the other (e.g., biotinylated YAP peptide via streptavidin-d2). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors disrupt this proximity, decreasing the FRET signal.

  • General Protocol:

    • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4). Reconstitute recombinant His-TEAD-YBD, biotin-YAP peptide, anti-His-Tb, and streptavidin-d2 in assay buffer.

    • Compound Plating: Serially dilute test compounds in DMSO and dispense into a low-volume 384-well assay plate (e.g., 50 nL per well).

    • Protein Incubation: Create a master mix of His-TEAD-YBD and anti-His-Tb antibody. Create a separate master mix of biotin-YAP peptide and streptavidin-d2.

    • Assay Reaction: Dispense the TEAD/antibody mix into the plate and incubate with the compounds for a set period (e.g., 30-60 minutes at room temperature).

    • Initiate FRET: Dispense the YAP/streptavidin mix into the plate to initiate the binding reaction.

    • Incubation: Incubate the plate in the dark for 1-4 hours at room temperature to allow the reaction to reach equilibrium.

    • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

    • Analysis: Calculate the TR-FRET ratio (Acceptor/Donor) and normalize the data to positive (no inhibitor) and negative (no protein) controls to determine percent inhibition and calculate IC₅₀ values.

Cell-Based TEAD Palmitoylation Assay

This assay assesses a compound's ability to inhibit TEAD auto-palmitoylation within a cellular context.

  • Objective: To detect the incorporation of a palmitate analog into TEAD proteins in the presence of an inhibitor.

  • Principle: Cells are treated with an alkyne-functionalized palmitic acid analog. This analog is metabolically incorporated into proteins, including TEAD. After cell lysis and immunoprecipitation of TEAD, the alkyne tag is "clicked" to an azide-linked reporter tag (e.g., biotin or a fluorophore) using copper-catalyzed click chemistry. The amount of reporter tag, detected by Western blot, corresponds to the level of palmitoylation.

  • General Protocol:

    • Cell Culture: Plate cells (e.g., HEK293T) transfected with an epitope-tagged TEAD expression plasmid (e.g., Myc-TEAD).

    • Treatment: Treat cells with the test compound (or DMSO vehicle) for a specified duration (e.g., 4-6 hours).

    • Metabolic Labeling: Add the alkyne palmitic acid analog (e.g., 50-100 µM) to the cell culture media and incubate for an additional period (e.g., 18-24 hours).

    • Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

    • Immunoprecipitation (IP): Incubate the cell lysate with an anti-epitope tag antibody (e.g., anti-Myc) conjugated to beads to capture the TEAD protein. Wash the beads to remove non-specific binders.

    • Click Chemistry: Resuspend the beads in a reaction buffer containing a biotin-azide reporter, a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., TCEP). Incubate for 1 hour at room temperature.

    • Western Blotting: Elute the protein from the beads, resolve by SDS-PAGE, and transfer to a membrane.

    • Detection: Probe the membrane with streptavidin-HRP (to detect biotinylated, palmitoylated TEAD) and with an anti-epitope tag antibody (to detect total immunoprecipitated TEAD as a loading control).

    • Analysis: Quantify the band intensities to determine the ratio of palmitoylated TEAD to total TEAD.

TEAD Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of the TEAD-YAP complex in living cells.

  • Objective: To quantify the effect of an inhibitor on TEAD-driven gene expression.

  • Principle: Cells are co-transfected with two plasmids. The first is a reporter plasmid containing a luciferase gene (e.g., Firefly luciferase) downstream of multiple TEAD-binding DNA elements (e.g., 8xGTIIC). The second is a control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter, used for normalization. Increased TEAD-YAP activity leads to higher Firefly luciferase expression.

  • General Protocol:

    • Transfection: Co-transfect host cells (e.g., HEK293) with the TEAD-responsive Firefly luciferase reporter plasmid and the constitutive Renilla luciferase control plasmid. For cells with low endogenous YAP activity, a plasmid expressing a constitutively active YAP mutant (e.g., YAP5SA) can also be included.

    • Cell Plating: After transfection (e.g., 24 hours), plate the cells into a 96-well assay plate.

    • Compound Treatment: Add serially diluted test compounds to the wells and incubate for 24-48 hours.

    • Cell Lysis: Remove the media and add a passive lysis buffer to each well.

    • Luciferase Assay: Using a dual-luciferase assay system, first add the Firefly luciferase substrate (luciferin) and measure luminescence on a plate reader.

    • Quenching and Second Read: Add the stop/quenching reagent which also contains the substrate for the Renilla luciferase (coelenterazine) and immediately measure the second luminescence signal.

    • Analysis: For each well, calculate the ratio of Firefly to Renilla luminescence to normalize for cell number and transfection efficiency. Determine the percent inhibition relative to DMSO-treated controls and calculate IC₅₀ values.[24][25]

YAP-TEAD Co-Immunoprecipitation (Co-IP)

Co-IP is used to verify that a compound disrupts the physical interaction between YAP and TEAD proteins within the cell.

  • Objective: To determine if treatment with an inhibitor reduces the amount of TEAD that physically associates with YAP (or vice versa).

  • Principle: Cells are treated with the inhibitor and then lysed under non-denaturing conditions to preserve protein complexes. An antibody targeting one protein of interest (e.g., YAP) is used to pull down that protein and any associated partners from the lysate. The resulting immunoprecipitate is then analyzed by Western blot for the presence of the other protein (e.g., TEAD).

  • General Protocol:

    • Cell Culture and Treatment: Grow cells with high endogenous YAP-TEAD activity (e.g., NCI-H226 mesothelioma cells) and treat with the test compound or DMSO for a specified time (e.g., 24 hours).

    • Lysis: Harvest cells and lyse in a gentle IP lysis buffer (e.g., containing non-ionic detergents like NP-40 or Triton X-100) with protease and phosphatase inhibitors.

    • Pre-clearing (Optional): Incubate lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

    • Immunoprecipitation: Incubate the pre-cleared lysate with a primary antibody against the "bait" protein (e.g., anti-YAP) overnight at 4°C.

    • Complex Capture: Add protein A/G beads to the lysate/antibody mixture and incubate for 1-4 hours to capture the antibody-protein complexes.

    • Washing: Pellet the beads and wash several times with IP lysis buffer to remove non-specifically bound proteins.

    • Elution and Western Blot: Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling. Analyze the eluate by Western blotting, probing separate membranes for the "prey" protein (e.g., pan-TEAD antibody) and the "bait" protein (YAP) to confirm successful pulldown. A portion of the initial lysate ("input") should also be run to show total protein levels.

    • Analysis: Compare the amount of co-precipitated TEAD in the compound-treated sample versus the DMSO control. A reduction indicates the inhibitor disrupts the YAP-TEAD interaction.[26][27]

Conclusion and Future Directions

The targeting of TEAD transcription factors represents a paradigm shift in addressing cancers driven by Hippo pathway dysregulation. The discovery of the druggable lipid pocket has catalyzed the development of a diverse array of inhibitors, including non-covalent, covalent, and molecular glue-type modulators. Several of these compounds have now entered clinical trials, showing promising early signs of efficacy, particularly in mesothelioma and other tumors with NF2 mutations.[1]

Future efforts will likely focus on developing isoform-selective inhibitors to dissect the specific roles of TEAD1-4 and potentially mitigate off-target effects. Furthermore, combination therapies, such as pairing TEAD inhibitors with inhibitors of other signaling pathways like KRAS, are showing strong synergistic effects and may hold the key to overcoming therapy resistance.[10][28] The continued application of innovative screening technologies and structure-based design will undoubtedly accelerate the delivery of potent and selective TEAD-targeted therapies to the clinic.

References

Structural basis of Tead-IN-2 binding to TEAD proteins

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Structural Basis of Tead-IN-2 Binding to TEAD Proteins

Introduction: TEAD Proteins as Therapeutic Targets

The Transcriptional Enhanced Associate Domain (TEAD) family of proteins, comprising TEAD1, TEAD2, TEAD3, and TEAD4, are highly conserved transcription factors that serve as the final nuclear effectors of the Hippo signaling pathway.[1][2] Structurally, TEAD proteins feature a conserved N-terminal TEA DNA-binding domain and a C-terminal YAP-binding domain (YBD) which facilitates interaction with transcriptional co-activators.[1][3][4] TEADs themselves lack intrinsic transcriptional activation ability and require binding to co-activators, most notably Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[1][5]

In a state of Hippo pathway inactivation, common in various cancers, unphosphorylated YAP/TAZ translocates to the nucleus, binds to TEADs, and drives the expression of genes that promote cell proliferation, survival, and tumorigenesis.[2][5] A critical feature of the TEAD YBD is a central, hydrophobic lipid-binding pocket. Post-translational S-palmitoylation at a conserved cysteine residue within this pocket is crucial for TEAD stability and its interaction with YAP/TAZ.[6][7] This pocket has emerged as a key druggable site for inhibiting the oncogenic output of the Hippo pathway. This compound represents a novel therapeutic strategy that, instead of merely inhibiting TEAD, targets it for complete degradation.

Mechanism of Action: this compound as a TEAD Degrader

This compound is a heterobifunctional molecule, also known as a chemical inducer of protein degradation (CIDE) or proteolysis-targeting chimera (PROTAC).[8][9][10] Its mechanism is not based on traditional occupancy-driven inhibition but on an event-driven process that hijacks the cell's own protein disposal machinery.

The molecule consists of three key components as detailed in patent WO2022120355A1:

  • A TEAD Binding Moiety (TBM): This "warhead" is designed to specifically bind to a TEAD protein, likely within the central lipid pocket.[8][11]

  • A Ligase Binding Moiety (LBM): This part of the molecule binds to an E3 ubiquitin ligase, such as Cereblon (CRBN).[12][13]

  • A Linker (L): A chemical linker connects the TBM and LBM, bridging the TEAD protein and the E3 ligase into a ternary complex.[8][11]

The formation of this TEAD-linker-E3 ligase complex brings the TEAD protein into close proximity with the E3 ligase, which then tags the TEAD protein with a polyubiquitin chain. This chain acts as a signal for the proteasome, which recognizes and subsequently degrades the entire TEAD protein.[9][10] This degradation-based approach offers a more sustained and profound suppression of TEAD function compared to simple inhibition.

cluster_0 Mechanism of this compound Action cluster_1 Cellular Machinery TEAD TEAD Protein Ternary Ternary Complex (TEAD - TeadIN2 - E3) TEAD->Ternary TeadIN2 This compound (Degrader) TeadIN2->TEAD Binds to Lipid Pocket E3 E3 Ubiquitin Ligase (e.g., CRBN) TeadIN2->E3 Recruits E3->Ternary Ub Ubiquitin (Ub) Ternary->Ub Polyubiquitination Proteasome Proteasome Ub->Proteasome Signal for Degradation Degradation Degraded TEAD Fragments Proteasome->Degradation Degrades TEAD

This compound hijacks the ubiquitin-proteasome system.

Structural Basis of Binding

As of late 2025, a public co-crystal structure of this compound specifically bound to a TEAD protein has not been released. However, based on the mechanism of related TEAD inhibitors and degraders, the structural basis of binding can be confidently inferred.[7][14][15]

The TEAD Binding Moiety of this compound targets the highly conserved central lipid-binding pocket within the C-terminal YAP-binding domain (YBD). The YBD itself adopts a stable immunoglobulin-like β-sandwich fold.[3][16] This pocket is where a palmitate group covalently attaches to a conserved cysteine residue (Cys359 in TEAD1), a modification essential for TEAD stability and its interaction with YAP.

By occupying this critical pocket, the this compound molecule anchors itself to the TEAD protein. Crystal structures of other small molecules, such as the covalent inhibitor K-975, confirm that this pocket is an accessible and druggable site.[15] These structures show the inhibitor directly binding to the conserved cysteine, physically occupying the space required for palmitoylation and allosterically disrupting the conformation required for high-affinity YAP/TAZ binding. For a degrader like this compound, this binding serves primarily to tether the entire protein for destruction.

Quantitative Data on TEAD Inhibitors and Degraders

Quantitative data for this compound specifically is limited. However, data for a closely related compound and other TEAD degraders provide context for the potency of this therapeutic class.

Compound NameTypeTarget/AssayIC₅₀ / DC₅₀Reference
YAP/TAZ-TEAD-IN-2 InhibitorTEAD Transcriptional Activity1.2 nMMedchemExpress
MDA-MB-231 Cell Proliferation4.4 µMMedchemExpress
Tead Degrader Cmpd 16 DegraderTEAD Reporter Assay / Proliferation> 0.5 µMPatent WO2022120355A1[8]
KG-FP-003 DegraderNCI-H226 Cell Proliferation27 ± 7 nMDiscovery of a Potent... TEAD Degrader[12]
MSTO-211H Cell Proliferation47 ± 5 nMDiscovery of a Potent... TEAD Degrader[12]
PROTAC 40 (H122) DegraderTEAD1 Degradation< 10 nM (DC₅₀)Selective Degradation of TEADs...[13]

The Hippo-YAP-TEAD Signaling Pathway

Understanding the binding of this compound requires context within its native signaling pathway. The Hippo pathway is a kinase cascade that ultimately controls the phosphorylation state of YAP and TAZ. When the pathway is active, LATS1/2 kinases phosphorylate YAP/TAZ, leading to their sequestration in the cytoplasm and subsequent degradation. When the pathway is inactive, YAP/TAZ remain unphosphorylated, enter the nucleus, and bind to TEADs to activate transcription. This compound acts at the final step, destroying the TEAD transcription factor itself, thereby rendering nuclear YAP/TAZ inert.

cluster_upstream Upstream Signals (Cell Density, Stress) cluster_core Hippo Kinase Cascade (Active) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Cell-Cell Contact Mechanical Cues MST MST1/2 Upstream->MST LATS LATS1/2 MST->LATS Phosphorylates (Activates) YAP_P Phosphorylated YAP/TAZ LATS->YAP_P Phosphorylates (Inactivates) Deg_YAP Degradation YAP_P->Deg_YAP Cytoplasmic Sequestration YAP YAP/TAZ (Active) Complex YAP/TAZ-TEAD Complex YAP->Complex TEAD TEAD TEAD->Complex Genes Target Gene Expression (e.g., CTGF, CYR61) Complex->Genes Activates YAP_inactive YAP_inactive->YAP Hippo 'OFF' (Dephosphorylation) TeadIN2 This compound TeadIN2->TEAD Induces Degradation

The Hippo pathway and the point of intervention for this compound.

Experimental Protocols

The characterization of a molecule like this compound involves a suite of biophysical, biochemical, and cell-based assays.

Protocol 1: X-ray Crystallography of a TEAD-Inhibitor Complex

This protocol provides a general framework for determining the atomic structure of a TEAD protein bound to a small molecule inhibitor or binding moiety.

  • Protein Expression and Purification:

    • Clone the human TEAD YBD (e.g., TEAD2 residues 217-447) into an expression vector (e.g., pGEX or pET) with a purification tag (e.g., GST or His).[3]

    • Transform the plasmid into E. coli (e.g., BL21(DE3) strain).

    • Grow cells in LB media at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.

    • Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

    • Purify the protein using affinity chromatography (e.g., Ni-NTA or Glutathione Sepharose).

    • Cleave the tag using a specific protease (e.g., TEV or Thrombin) and further purify the TEAD YBD using ion exchange and size-exclusion chromatography to ensure high purity (>95%).[17]

  • Crystallization:

    • Concentrate the purified TEAD YBD to 10-20 mg/mL.[18]

    • Incubate the protein with a 2- to 5-fold molar excess of the compound (e.g., the TEAD-binding moiety of this compound) for 1-2 hours on ice.

    • Set up crystallization trials using the hanging drop vapor diffusion method. Mix 1 µL of the protein-compound complex with 1 µL of reservoir solution from a sparse-matrix screen (e.g., Hampton Research Crystal Screen HT).

    • Incubate plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

  • Data Collection and Structure Determination:

    • Cryo-protect suitable crystals by briefly soaking them in a reservoir solution supplemented with a cryoprotectant (e.g., 25% glycerol).

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure using molecular replacement with a known TEAD structure (e.g., PDB: 3L15) as a search model.

    • Refine the model against the experimental data, building the compound into the observed electron density map.

Protocol 2: Co-Immunoprecipitation (Co-IP) for YAP-TEAD Interaction

This assay determines if a compound disrupts the interaction between YAP and TEAD within a cellular context.[7][19]

  • Cell Culture and Treatment:

    • Culture cells with high endogenous YAP/TEAD activity (e.g., NCI-H226 mesothelioma cells) to ~80% confluency.

    • Treat cells with the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) at various concentrations for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells on ice using a non-denaturing Co-IP lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).[20]

    • Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.

  • Immunoprecipitation:

    • Determine the protein concentration of the supernatant.

    • Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.

    • Incubate 1-2 mg of pre-cleared lysate with an antibody against the "bait" protein (e.g., anti-pan-TEAD antibody) overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 2-4 hours to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific binders.

    • Elute the protein complexes from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Analysis by Western Blot:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against the "prey" protein (anti-YAP) and the "bait" protein (anti-TEAD) to confirm successful pulldown. A decrease in the co-precipitated YAP signal in the compound-treated lanes indicates disruption of the interaction.

cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A 1. Treat Cells with This compound or Vehicle B 2. Lyse Cells in Non-denaturing Buffer A->B C 3. Clarify Lysate (Centrifuge) B->C D 4. Add anti-TEAD Antibody to Lysate C->D E 5. Add Protein A/G Beads to Capture Complex D->E F 6. Wash Beads to Remove Non-specific Binders E->F G 7. Elute Proteins from Beads F->G H 8. Run SDS-PAGE & Western Blot G->H I 9. Probe for YAP Protein H->I

Workflow for a Co-Immunoprecipitation (Co-IP) experiment.
Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound in a complex cellular environment. It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[21][22]

  • Cell Treatment:

    • Culture cells of interest in multiple parallel plates or tubes.

    • Treat the cells with the test compound (this compound) or vehicle (DMSO) for a defined period (e.g., 1 hour).

  • Thermal Challenge:

    • Heat the intact cells in a PCR cycler or water bath across a temperature gradient (e.g., from 37°C to 65°C) for a short duration (e.g., 3 minutes).[23]

    • Cool the samples to room temperature.

  • Protein Extraction:

    • Lyse the cells, for example, by repeated freeze-thaw cycles in a buffer containing protease inhibitors. This method avoids detergents that could interfere with protein aggregates.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble TEAD protein remaining at each temperature point using Western blotting with a specific anti-TEAD antibody.

    • Quantify the band intensities and plot them against temperature for both the vehicle- and compound-treated samples.

    • A shift of the melting curve to a higher temperature in the compound-treated sample indicates that the compound has bound to and stabilized the TEAD protein, confirming target engagement.

References

The Disruption of Hippo Signaling: A Technical Guide to the Effects of TEAD Inhibitors on Downstream Target Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the impact of TEAD inhibitors on the downstream target genes of the Hippo signaling pathway. As the Hippo pathway is a critical regulator of organ size, cell proliferation, and apoptosis, its dysregulation is frequently implicated in cancer development. The interaction between the transcriptional co-activators YAP/TAZ and the TEAD family of transcription factors is a key downstream event in this pathway, making it a prime target for therapeutic intervention. This document summarizes quantitative data on the effects of representative TEAD inhibitors, details relevant experimental methodologies, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to the Hippo Pathway and TEAD Inhibition

The Hippo signaling pathway is a complex network of proteins that ultimately controls the nuclear localization and activity of the transcriptional co-activators Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). In its "on" state, a kinase cascade phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation. When the Hippo pathway is "off," unphosphorylated YAP and TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4). This YAP/TAZ-TEAD complex then drives the expression of a battery of downstream target genes that promote cell proliferation, inhibit apoptosis, and contribute to tissue growth and tumorigenesis.

Given the critical role of the YAP/TAZ-TEAD interaction in oncogenesis, small molecule inhibitors targeting this complex have emerged as a promising therapeutic strategy. These inhibitors function by disrupting the protein-protein interaction between YAP/TAZ and TEAD, thereby preventing the transcription of downstream target genes. This guide will focus on the quantifiable effects of such inhibitors on well-established Hippo pathway target genes. While "Tead-IN-2" is a topic of interest, publicly available quantitative data for this specific compound is limited. Therefore, this guide will utilize data from well-characterized TEAD inhibitors such as K-975 and Verteporfin to illustrate the principles and methodologies of studying TEAD inhibition.

Quantitative Effects of TEAD Inhibitors on Downstream Target Genes

The efficacy of TEAD inhibitors is often quantified by measuring the change in messenger RNA (mRNA) expression of canonical Hippo pathway target genes. Commonly studied genes include Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61), both of which are directly regulated by the YAP/TAZ-TEAD complex and play significant roles in cell proliferation and migration. The following tables summarize the quantitative effects of various TEAD inhibitors on these target genes as determined by quantitative real-time polymerase chain reaction (RT-qPCR).

TEAD InhibitorCell LineTarget GeneConcentrationFold Change (vs. Control)Reference
K-975 NCI-H226CTGF1 µM~0.2[1]
IGFBP31 µM~0.4[1]
NPPB1 µM~0.3[1]
VT-104 Y-meso-26BCTGF1 µM~0.4[2]
CYR611 µM~0.5[2]
92.1CTGF1 µM~0.3[2]
CYR611 µM~0.4[2]
IK-930 Y-meso-26BCTGF1 µM~0.5[2]
CYR611 µM~0.6[2]
92.1CTGF1 µM~0.4[2]
CYR611 µM~0.5[2]
Verteporfin 293TCTGF10 µg/ml~0.6[3]
cyr6110 µg/ml~0.5[3]
ANKRD110 µg/ml~0.7[3]

Table 1: Quantitative Analysis of TEAD Inhibitor Effects on Hippo Pathway Target Gene Expression. This table presents the fold change in mRNA expression of key Hippo pathway target genes in various cancer cell lines following treatment with different TEAD inhibitors. The data is derived from RT-qPCR experiments.

Experimental Protocols

To rigorously assess the impact of TEAD inhibitors on the Hippo pathway, several key experimental techniques are employed. These protocols provide a framework for researchers to investigate the mechanism and efficacy of novel inhibitory compounds.

Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression Analysis

This method is used to quantify the mRNA levels of Hippo pathway downstream target genes.

a. RNA Extraction and cDNA Synthesis:

  • Culture cells to the desired confluency and treat with the TEAD inhibitor or vehicle control for a specified time.

  • Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems).

b. RT-qPCR Reaction:

  • Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.

  • Perform the qPCR reaction in a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle-treated control.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq) or qPCR (ChIP-qPCR)

ChIP is used to determine if a TEAD inhibitor disrupts the binding of YAP/TAZ or TEAD to the regulatory regions of target genes.

a. Cell Fixation and Chromatin Shearing:

  • Treat cells with the TEAD inhibitor or vehicle control.

  • Crosslink protein-DNA complexes by adding formaldehyde directly to the culture medium.

  • Harvest the cells, lyse them, and isolate the nuclei.

  • Shear the chromatin into fragments of 200-1000 base pairs using sonication or enzymatic digestion.

b. Immunoprecipitation:

  • Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-YAP, anti-TAZ, or anti-TEAD).

  • Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

  • Wash the beads to remove non-specific binding.

c. DNA Purification and Analysis:

  • Elute the protein-DNA complexes from the beads and reverse the crosslinks by heating.

  • Digest the proteins with proteinase K.

  • Purify the DNA using a DNA purification kit.

  • For ChIP-qPCR, quantify the amount of precipitated DNA at specific gene promoters using RT-qPCR.

  • For ChIP-seq, prepare a sequencing library from the purified DNA and perform high-throughput sequencing to identify genome-wide binding sites.

Luciferase Reporter Assay for YAP/TAZ-TEAD Transcriptional Activity

This assay measures the transcriptional activity of the YAP/TAZ-TEAD complex.

a. Plasmid Transfection:

  • Co-transfect cells with a reporter plasmid containing multiple TEAD-binding sites upstream of a luciferase gene (e.g., 8xGTIIC-luciferase) and a control plasmid expressing Renilla luciferase (for normalization).

  • Allow the cells to express the plasmids for 24-48 hours.

b. Inhibitor Treatment and Luciferase Measurement:

  • Treat the transfected cells with the TEAD inhibitor or vehicle control for the desired duration.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

c. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

  • Express the results as a percentage of the activity in the vehicle-treated control cells.

Visualizing the Molecular Mechanisms and Experimental Processes

Diagrams are essential for understanding the complex signaling pathways and experimental workflows involved in studying TEAD inhibitors. The following visualizations were generated using the Graphviz DOT language.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling GPCR Signaling->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n dephosphorylated translocation TEAD TEAD YAP_TAZ_n->TEAD Target_Genes Target Genes (CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Tead_IN This compound Tead_IN->TEAD inhibits binding

Figure 1: The Hippo Signaling Pathway and the Mechanism of this compound. This diagram illustrates the core kinase cascade of the Hippo pathway and the downstream activation of YAP/TAZ-TEAD-mediated transcription. This compound is shown to inhibit the interaction between YAP/TAZ and TEAD, thereby blocking the expression of target genes.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation start Cancer Cell Line (e.g., NCI-H226) treatment Treat with this compound (or vehicle control) start->treatment rt_qpcr RT-qPCR: Measure mRNA levels of CTGF, CYR61 treatment->rt_qpcr chip_seq ChIP-seq/qPCR: Assess YAP/TEAD binding to target promoters treatment->chip_seq luciferase Luciferase Reporter Assay: Measure TEAD transcriptional activity treatment->luciferase data_analysis Quantitative Data Analysis: - Fold change in gene expression - Changes in protein-DNA binding - Luciferase activity inhibition rt_qpcr->data_analysis chip_seq->data_analysis luciferase->data_analysis conclusion Conclusion: Determine the efficacy and mechanism of this compound data_analysis->conclusion

References

Investigating the Role of TEAD Family Proteins in Cancer Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors, comprising four members (TEAD1-4), has emerged as a critical nexus in oncogenic signaling.[1] While essential for normal developmental processes, their dysregulation is a key driver in the initiation and progression of a wide range of cancers.[2] TEAD proteins themselves are unable to efficiently activate transcription and require interaction with transcriptional co-activators, most notably Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ).[3] The YAP/TAZ-TEAD complex is the primary downstream effector of the Hippo signaling pathway, a highly conserved cascade that governs cell proliferation, apoptosis, and organ size.[4] Dysregulation of the Hippo pathway leads to the nuclear translocation and accumulation of YAP/TAZ, resulting in constitutive TEAD-mediated transcription of pro-growth and anti-apoptotic genes.[4][5] This guide provides an in-depth overview of the structure and function of TEAD proteins, their regulation by the Hippo pathway, their role as oncogenic drivers, and the key experimental methodologies used to investigate their function in cancer.

TEAD Family Proteins: Structure and Function

The four mammalian TEAD proteins (TEAD1, TEAD2, TEAD3, TEAD4) share a highly conserved structural organization.[6]

  • TEA Domain: A highly conserved N-terminal DNA-binding domain, composed of a three-helix bundle, that recognizes the specific "MCAT" consensus sequence (5'-CATTCCA/T-3') in the promoter regions of target genes.[6][7]

  • YAP/TAZ-Binding Domain (YBD): A C-terminal domain that adopts an immunoglobulin-like fold and is responsible for the physical interaction with co-activators YAP and TAZ.[8][9] This interaction is essential for the transcriptional activation of TEAD target genes.[8]

While TEADs bind to DNA, they possess minimal intrinsic transcriptional activity. Their oncogenic function is almost entirely dependent on the recruitment of co-activators like YAP and TAZ, which provide the transactivation domain necessary to recruit the transcriptional machinery.[3][8]

The Hippo Signaling Pathway: The Master Regulator of TEAD Activity

The Hippo pathway is a kinase cascade that acts as a critical tumor-suppressive signaling network.[4][10] Its primary function is to control the activity of the YAP and TAZ co-activators, thereby regulating TEAD-mediated transcription.[1]

Pathway "On" State (Tumor Suppressive): Under conditions of high cell density or mechanical stability, the Hippo pathway is active.[4][11]

  • The core kinase cassette, comprising MST1/2 and LATS1/2, is activated.[12]

  • LATS1/2 kinases phosphorylate YAP and TAZ on specific serine residues.[10][11]

  • Phosphorylation creates a binding site for 14-3-3 proteins, which sequester YAP/TAZ in the cytoplasm, preventing their entry into the nucleus.[11]

  • Cytoplasmic sequestration and subsequent proteasomal degradation of YAP/TAZ keep TEAD transcription factors in an inactive state.[11]

Pathway "Off" State (Oncogenic): Dysregulation of upstream components (e.g., mutations in NF2) or certain extracellular signals can inactivate the Hippo pathway.[12][13]

  • The MST1/2 and LATS1/2 kinases become inactive.[12]

  • YAP and TAZ remain unphosphorylated and are free to translocate into the nucleus.[4]

  • In the nucleus, YAP/TAZ bind to TEAD proteins on the chromatin.[14]

  • The YAP/TAZ-TEAD complex recruits other transcriptional machinery to drive the expression of genes that promote cell proliferation, inhibit apoptosis, and enhance cell migration.[1][5]

Hippo_Pathway Simplified Hippo Signaling Pathway cluster_cytoplasm Cytoplasm Upstream Signals Cell-Cell Contact Mechanical Stress GPCR Signaling MST1_2 MST1/2 Upstream Signals->MST1_2 Activates (Hippo ON) LATS1_2 LATS1/2 MST1_2->LATS1_2 YAP_TAZ_P p-YAP/TAZ LATS1_2->YAP_TAZ_P Phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates Degradation Proteasomal Degradation YAP_TAZ_P->Degradation TEAD TEAD YAP_TAZ->TEAD Binds & Activates TargetGenes Target Genes (CTGF, CYR61, BIRC5) TEAD->TargetGenes Drives Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Caption: The Hippo pathway's control over YAP/TAZ localization and TEAD activity.

Role of TEAD Proteins in Cancer

Dysregulation of the Hippo pathway, leading to hyperactivation of the YAP/TAZ-TEAD transcriptional complex, is a common feature in many human cancers.[1][15] This aberrant signaling contributes to multiple hallmarks of cancer.[5]

Overexpression and Prognostic Significance

High expression levels of TEAD proteins are observed in a multitude of cancers and often correlate with poor clinical outcomes, making them valuable prognostic markers.[2][16]

Cancer Type TEAD Isoform(s) Implicated Associated Outcome Reference
Gastric CancerTEAD1, TEAD4Poor prognosis, tumor progression[1][2]
Colorectal CancerTEAD1, TEAD4Reduced patient survival, metastasis[1][17]
Prostate CancerTEAD1Poor clinical outcome[1][3]
Breast CancerTEADsTumor progression, poor prognosis[2][17]
Ovarian CancerTEADsTumor progression[2]
MesotheliomaTEADsTumorigenesis (driven by NF2 mutations)[12]
Liver CancerTEADsTumor initiation and progression[1][2]

Table 1: TEAD expression and prognostic significance in various cancers.

Downstream Oncogenic Gene Programs

The YAP/TAZ-TEAD complex drives the expression of a battery of genes that are critical for tumor growth and survival.

Gene Target Function Reference
CTGF (Connective Tissue Growth Factor)Promotes proliferation, adhesion, migration[1][2]
CYR61 (Cysteine-rich angiogenic inducer 61)Promotes proliferation, angiogenesis[1][2]
BIRC5 (Survivin)Inhibits apoptosis[14]
MYCMaster regulator of cell proliferation[1][2]
AXLReceptor tyrosine kinase, promotes metastasis[1]

Table 2: Key oncogenic target genes of the YAP/TAZ-TEAD complex.

Impact of TEAD Inhibition

Preclinical studies have demonstrated that inhibiting TEAD activity, either by disrupting the YAP/TAZ-TEAD interaction or by targeting TEAD itself, has potent anti-cancer effects.[18]

Cancer Model Inhibition Strategy Observed Effect Reference
Mesothelioma XenograftsSmall molecule TEAD inhibitorRobust anti-tumor activity[19]
Hippo-altered Solid TumorsTEAD1/3 inhibitorGrowth inhibition in the 10-100 nM range[20]
Various Cancer Cell LinesPan-TEAD inhibitor (GNE-7883)Inhibition of YAP/TAZ-dependent cell growth[18]
Breast Cancer CellsYAP-TEAD interaction disruptorReduced cell proliferation and migration[17]

Table 3: Effects of TEAD inhibition in preclinical cancer models.

Key Experimental Protocols for TEAD Research

Investigating the function of TEAD proteins requires a combination of molecular and cellular biology techniques to probe protein-DNA interactions, protein-protein interactions, and transcriptional activity.

Chromatin Immunoprecipitation sequencing (ChIP-seq)

Purpose: To identify the genome-wide binding sites of TEAD transcription factors, revealing their direct target genes.

Detailed Methodology:

  • Cross-linking: Treat cultured cells or tissue with formaldehyde (and optionally a second cross-linker like disuccinimidyl glutarate for enhanced capture of protein complexes) to covalently link proteins to DNA.[21][22] Quench the reaction with glycine.

  • Cell Lysis & Chromatin Shearing: Lyse the cells to isolate nuclei. Shear the chromatin into fragments of 200-600 bp using sonication.[21] This step is critical and must be optimized for each cell type.

  • Immunoprecipitation (IP): Incubate the sheared chromatin overnight at 4°C with a ChIP-grade antibody specific to a TEAD isoform (e.g., anti-TEAD1 or anti-TEAD4). Include a negative control IP with a non-specific IgG antibody.[21]

  • Immune Complex Capture: Add Protein A/G-coupled magnetic beads to the chromatin-antibody mixture to capture the immune complexes.[21]

  • Washing: Perform a series of stringent washes to remove non-specifically bound chromatin.

  • Elution & Reverse Cross-linking: Elute the protein-DNA complexes from the beads and reverse the cross-links by heating at 65°C in the presence of high salt concentration. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

  • Library Preparation & Sequencing: Prepare a sequencing library from the purified DNA and a parallel "input" control sample (sheared chromatin that did not undergo IP). Perform high-throughput sequencing.

  • Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment in the TEAD IP sample compared to the input control, revealing TEAD binding sites.[23]

ChIP_Seq_Workflow ChIP-seq Experimental Workflow for TEAD Crosslink 1. Cell Cross-linking (Formaldehyde) Lyse 2. Cell Lysis & Chromatin Shearing Crosslink->Lyse IP 3. Immunoprecipitation (Anti-TEAD Ab) Lyse->IP Capture 4. Capture with Protein A/G Beads IP->Capture Wash 5. Wash to Remove Non-specific Binding Capture->Wash Elute 6. Elute & Reverse Cross-links Wash->Elute Purify 7. DNA Purification Elute->Purify Seq 8. Library Prep & Sequencing Purify->Seq Analyze 9. Data Analysis (Peak Calling) Seq->Analyze Result Genome-wide TEAD Binding Sites Analyze->Result

Caption: Workflow for identifying TEAD genomic binding sites via ChIP-seq.

Co-Immunoprecipitation (Co-IP)

Purpose: To identify proteins that interact with TEADs, such as the YAP and TAZ co-activators.[24][25]

Detailed Methodology:

  • Cell Lysis: Harvest cells and lyse them in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.[26] Keep samples on ice.

  • Pre-clearing: Centrifuge the lysate to pellet insoluble debris. Incubate the supernatant with Protein A/G beads for 1-2 hours at 4°C to reduce non-specific binding.[25]

  • Immunoprecipitation: Collect the pre-cleared lysate and add a specific antibody against the "bait" protein (e.g., anti-TEAD1). Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[24] Also, prepare a negative control using a non-specific IgG antibody.

  • Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.[26]

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bait protein and its interaction partners ("prey") from the beads by boiling in SDS-PAGE loading buffer.

  • Analysis: Analyze the eluted proteins by Western blotting, probing with an antibody against the expected interacting protein (e.g., anti-YAP).[26] The presence of a band in the TEAD IP lane but not the IgG control lane confirms the interaction.

Luciferase Reporter Assay

Purpose: To quantitatively measure the transcriptional activity of TEADs in response to various stimuli or inhibitors.[27][28]

Detailed Methodology:

  • Reporter Construct: Use a plasmid vector containing a luciferase reporter gene (e.g., Firefly luciferase) downstream of a promoter containing multiple tandem repeats of the TEAD-binding MCAT element (e.g., 8xGTIIC).

  • Transfection: Co-transfect the reporter construct into cultured cells along with an expression vector for a protein of interest (e.g., a constitutively active YAP mutant) and a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter to normalize for transfection efficiency.[29]

  • Cell Treatment: After 24-48 hours, treat the cells with compounds, siRNAs, or other stimuli being investigated.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[27]

  • Luminometry:

    • Add the Firefly luciferase substrate to a portion of the cell lysate and immediately measure the luminescence using a luminometer.[28]

    • Subsequently, add the Renilla luciferase substrate (e.g., Stop & Glo® reagent) to the same sample to quench the Firefly signal and measure the Renilla luminescence.[27]

  • Data Analysis: Calculate the ratio of Firefly to Renilla luciferase activity for each condition. An increase in this ratio indicates an activation of TEAD-mediated transcription.

TEAD_Hub TEAD Proteins as a Central Transcriptional Hub in Cancer cluster_outputs Oncogenic Gene Expression YAP_TAZ YAP / TAZ (Co-activators) TEAD TEAD 1-4 YAP_TAZ->TEAD Binds to Hippo_Off Hippo Pathway OFF Hippo_Off->YAP_TAZ Leads to nuclear accumulation of Proliferation Proliferation (CCND1, MYC) TEAD->Proliferation Survival Anti-Apoptosis (BIRC5) TEAD->Survival Metastasis Migration & Invasion (CTGF, AXL) TEAD->Metastasis

Caption: TEADs integrate oncogenic signals to drive cancer-promoting gene programs.

Conclusion

The TEAD family of transcription factors stands as a central node in cancer biology, integrating signals from the tumor-suppressive Hippo pathway to drive oncogenic gene expression.[1][16] Their consistent overexpression in numerous cancers and the strong correlation with poor patient prognosis underscore their significance as both biomarkers and high-value therapeutic targets.[2] The disruption of the critical YAP/TAZ-TEAD interaction has shown significant promise in preclinical models, paving the way for novel cancer therapies.[18] A thorough understanding of the methodologies outlined in this guide is essential for researchers and drug developers aiming to further elucidate the role of TEADs in cancer and translate these findings into effective clinical interventions.

References

The Emergence of Tead-IN-2: A Novel Player in Cellular Proliferation and Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of cancer research, the Hippo signaling pathway has emerged as a critical regulator of cell fate, governing fundamental processes such as cellular proliferation and programmed cell death, or apoptosis. At the heart of this pathway lie the TEA domain (TEAD) transcription factors, which, when aberrantly activated, drive the expression of genes promoting uncontrolled cell growth and survival. A novel small molecule inhibitor, Tead-IN-2, also identified as Compound 51, has shown significant promise in disrupting this oncogenic signaling cascade, offering a potential new avenue for therapeutic intervention.

This compound is a potent inhibitor of the interaction between TEAD and its co-activators, YAP and TAZ. This disruption of the YAP/TAZ-TEAD complex is crucial, as this complex is a primary driver of gene transcription that leads to cellular proliferation and inhibition of apoptosis. The inhibitory prowess of this compound is underscored by its impressive half-maximal inhibitory concentration (IC50) of 1.2 nM for TEAD transcriptional activity.[1]

Impact on Cellular Proliferation

The primary consequence of this compound's mechanism of action is the suppression of cellular proliferation. By preventing the binding of YAP and TAZ to TEAD, this compound effectively halts the transcription of genes essential for cell cycle progression and growth. This has been demonstrated in preclinical studies, where this compound inhibited the proliferation of MDA-MB-231 human breast cancer cells with an IC50 of 4.4 μM.[1] This anti-proliferative effect is a direct result of the downregulation of key TEAD target genes, including Cyr61, CTGF, AXL, and Survivin (also known as BIRC5).[1] These genes are known to play pivotal roles in promoting cell growth, survival, and metastasis.

While specific quantitative data on the dose-dependent effects of this compound on the proliferation of various cancer cell lines are still emerging, the initial findings with MDA-MB-231 cells provide a strong rationale for its further investigation as an anti-cancer agent.

Induction of Apoptosis

A critical aspect of cancer therapy is the ability to induce apoptosis in malignant cells. While direct and detailed quantitative studies on this compound's apoptotic effects are not yet widely published, the known functions of the Hippo pathway and the consequences of TEAD inhibition strongly suggest a pro-apoptotic role for this inhibitor. The TEAD-YAP/TAZ complex is known to upregulate anti-apoptotic genes, such as Survivin.[1] Therefore, by inhibiting this complex, this compound is expected to decrease the expression of these survival factors, thereby sensitizing cancer cells to apoptotic stimuli.

General studies on pan-TEAD inhibitors have shown that their application can lead to the induction of apoptosis in cancer cells.[2][3] For instance, the inhibition of TEAD activity has been linked to the upregulation of pro-apoptotic genes and subsequent cell death in various cancer models.[2][3] It is highly anticipated that further studies will provide specific data on apoptosis induction by this compound, including details on caspase activation and other apoptotic markers.

Quantitative Data Summary

Due to the limited availability of public data specifically for this compound, the following table summarizes the key reported quantitative metrics. As more research is published, this table will be updated to provide a more comprehensive overview.

ParameterValueCell LineReference
TEAD Transcriptional Activity IC50 1.2 nM-[1]
Cellular Proliferation IC50 4.4 μMMDA-MB-231[1]

Signaling Pathway and Mechanism of Action

The mechanism of this compound revolves around the Hippo signaling pathway, a key regulator of tissue growth and organ size. The following diagram illustrates the canonical Hippo pathway and the point of intervention for this compound.

Hippo_Pathway Hippo Signaling Pathway and this compound Inhibition cluster_upstream Upstream Signals cluster_core_kinases Hippo Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues MST1_2 MST1/2 Mechanical Cues->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to TEAD TEAD Target_Genes Target Gene Expression (e.g., Cyr61, CTGF, Survivin) TEAD->Target_Genes activates YAP_TAZ_n->TEAD Proliferation Cellular Proliferation Target_Genes->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition Tead_IN_2 This compound Tead_IN_2->TEAD inhibits interaction with YAP/TAZ

Hippo Pathway and this compound Mechanism

Experimental Protocols

While the precise, detailed experimental protocols for this compound are not yet publicly available pending full publication, standard methodologies for assessing cellular proliferation and apoptosis are outlined below. These represent the likely approaches used to generate the existing data and for future, more in-depth studies.

Cellular Proliferation Assay (Example: Crystal Violet Staining)

This workflow outlines a common method for assessing the impact of a compound on cell proliferation.

Proliferation_Workflow Cellular Proliferation Assay Workflow A Seed cells (e.g., MDA-MB-231) in 96-well plates B Allow cells to adhere (e.g., 24 hours) A->B C Treat cells with varying concentrations of this compound B->C D Incubate for a defined period (e.g., 72 hours) C->D E Wash cells with PBS D->E F Fix cells (e.g., with methanol) E->F G Stain cells with Crystal Violet solution F->G H Wash and dry plates G->H I Solubilize the dye (e.g., with Sorenson's solution) H->I J Measure absorbance at 570 nm I->J K Calculate IC50 value J->K

Proliferation Assay Workflow
Apoptosis Assay (Example: Annexin V/Propidium Iodide Staining)

This diagram illustrates a typical workflow for quantifying apoptosis using flow cytometry.

Apoptosis_Workflow Apoptosis Assay Workflow A Seed cells in 6-well plates B Treat with this compound at various concentrations A->B C Incubate for a specified time (e.g., 24-48 hours) B->C D Harvest cells (including floating cells) C->D E Wash cells with cold PBS D->E F Resuspend cells in Annexin V binding buffer E->F G Add FITC-Annexin V and Propidium Iodide (PI) F->G H Incubate in the dark (e.g., 15 minutes at RT) G->H I Analyze by flow cytometry H->I J Quantify early apoptotic (Annexin V+/PI-) and late apoptotic/necrotic (Annexin V+/PI+) cell populations I->J

Apoptosis Assay Workflow

Logical Relationship of this compound Action

The following diagram provides a logical overview of the cascade of events initiated by this compound, leading to its anti-cancer effects.

Logical_Relationship Logical Cascade of this compound Action Tead_IN_2 This compound Administration PPI_Inhibition Inhibition of YAP/TAZ-TEAD Interaction Tead_IN_2->PPI_Inhibition Transcription_Suppression Suppression of TEAD Target Gene Transcription PPI_Inhibition->Transcription_Suppression Anti_Proliferative Decreased Expression of Proliferation Genes (e.g., Cyr61, CTGF) Transcription_Suppression->Anti_Proliferative Pro_Apoptotic Decreased Expression of Anti-Apoptotic Genes (e.g., Survivin) Transcription_Suppression->Pro_Apoptotic Proliferation_Inhibition Inhibition of Cellular Proliferation Anti_Proliferative->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis Pro_Apoptotic->Apoptosis_Induction

This compound Logical Flow

Future Directions

The initial data on this compound are highly encouraging, positioning it as a valuable tool for cancer research and a potential therapeutic candidate. Future research will need to focus on several key areas:

  • Comprehensive Apoptosis Studies: Detailed investigations into the pro-apoptotic effects of this compound across a broader range of cancer cell lines are necessary. This should include mechanistic studies to confirm the involvement of the intrinsic and/or extrinsic apoptotic pathways.

  • In Vivo Efficacy: Evaluation of this compound in preclinical animal models is a critical next step to determine its anti-tumor activity, pharmacokinetic properties, and safety profile in a whole-organism context.

  • Selectivity Profiling: Understanding the selectivity of this compound for the different TEAD paralogs (TEAD1-4) will be important for predicting its efficacy and potential side effects.

  • Combination Therapies: Investigating the synergistic potential of this compound with other established anti-cancer agents could lead to more effective treatment strategies.

References

Methodological & Application

Application Notes and Protocols for TEAD-YAP Protein-Protein Interaction Assay with Tead-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing a TEAD-YAP protein-protein interaction (PPI) assay using Tead-IN-2, a known inhibitor of this interaction. The protocols detailed below are essential for researchers studying the Hippo signaling pathway and for professionals in drug development targeting this critical oncogenic interaction.

Introduction to TEAD-YAP Interaction and this compound

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis.[1][2][3] The transcriptional co-activator Yes-associated protein (YAP) and its paralog TAZ are the main downstream effectors of this pathway.[3] When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4).[1][3] This interaction is critical for the transcriptional activation of genes that promote cell proliferation and inhibit apoptosis, and its dysregulation is implicated in the development and progression of various cancers.[1][3][4] Therefore, the TEAD-YAP interaction has emerged as a promising therapeutic target in oncology.

This compound is a small molecule inhibitor that disrupts the TEAD-YAP protein-protein interaction. By doing so, it suppresses the transcriptional activity of TEAD and inhibits the proliferation of cancer cells.

Signaling Pathway

The Hippo signaling pathway tightly controls the activity of YAP. When the pathway is "on," a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP.[1][5] Phosphorylated YAP is sequestered in the cytoplasm and targeted for degradation.[1][5] When the pathway is "off," unphosphorylated YAP translocates to the nucleus and binds to TEAD, leading to the transcription of target genes.

Hippo_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Cell-Cell Contact Cell-Cell Contact MST1/2 MST1/2 Cell-Cell Contact->MST1/2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 Activates YAP YAP LATS1/2->YAP Phosphorylates YAP_p p-YAP Degradation Degradation YAP_p->Degradation Leads to YAP->YAP_p YAP_n YAP YAP->YAP_n Translocates YAP_n->YAP YAP_TEAD_Complex YAP-TEAD Complex YAP_n->YAP_TEAD_Complex TEAD TEAD TEAD->YAP_TEAD_Complex Target_Genes Target Gene Expression YAP_TEAD_Complex->Target_Genes Activates Proliferation Cell Proliferation, Survival Target_Genes->Proliferation Tead_IN_2 This compound Tead_IN_2->YAP_TEAD_Complex Inhibits

Hippo Signaling Pathway and this compound Inhibition.

Quantitative Data for this compound and Related Inhibitors

The following table summarizes the inhibitory concentrations of this compound and a related compound, YAP-TEAD-IN-2, from various studies. This data is crucial for designing experiments and for comparing the potency of different inhibitors.

CompoundAssay TypeTargetIC50Reference
This compoundTEAD Transcriptional ActivityTEAD1.2 nM[2]
This compoundCell ProliferationMDA-MB-231 cells4.4 µM[2]
YAP-TEAD-IN-2Protein-Protein InteractionYAP-TEAD2.7 nM[6]

Experimental Protocols

Several methods can be employed to assess the inhibitory effect of this compound on the TEAD-YAP interaction. The choice of assay depends on the specific research question, available equipment, and desired throughput. Below are detailed protocols for three commonly used assays: Co-Immunoprecipitation (Co-IP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Experimental Workflow Overview

Experimental_Workflow cluster_assays Assay Selection CoIP Co-Immunoprecipitation (Qualitative/Semi-Quantitative) Assay_Setup Assay Setup with TEAD, YAP, and this compound CoIP->Assay_Setup TRFRET TR-FRET (Quantitative, High-Throughput) TRFRET->Assay_Setup AlphaLISA AlphaLISA (Quantitative, High-Throughput) AlphaLISA->Assay_Setup Data_Acquisition Data Acquisition Assay_Setup->Data_Acquisition Data_Analysis Data Analysis and IC50 Determination Data_Acquisition->Data_Analysis Conclusion Conclusion on Inhibitory Effect Data_Analysis->Conclusion

General workflow for assessing this compound activity.
Co-Immunoprecipitation (Co-IP)

Co-IP is a powerful technique to study protein-protein interactions in a cellular context. This protocol is designed to determine if this compound can disrupt the interaction between endogenous or overexpressed TEAD and YAP in cells.

Materials:

  • Cells expressing TEAD and YAP (e.g., HEK293T, MDA-MB-231)

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Antibody against TEAD or YAP for immunoprecipitation

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies for Western blotting (anti-TEAD and anti-YAP)

Protocol:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time (e.g., 6-24 hours).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (cell lysate) to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysates.

    • Incubate a defined amount of protein (e.g., 500 µg - 1 mg) with the primary antibody (e.g., anti-TEAD) for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation or using a magnetic rack.

    • Discard the supernatant.

    • Wash the beads 3-5 times with ice-cold wash buffer.

  • Elution and Western Blotting:

    • Resuspend the beads in 2X SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein complexes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against TEAD and YAP, followed by HRP-conjugated secondary antibodies.

    • Visualize the bands using a chemiluminescence detection system.

Expected Results:

In the vehicle-treated sample, immunoprecipitation of TEAD should pull down YAP, which will be detected by the anti-YAP antibody on the Western blot. In samples treated with effective concentrations of this compound, the amount of co-immunoprecipitated YAP should be significantly reduced in a dose-dependent manner.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust, homogeneous assay suitable for high-throughput screening of PPI inhibitors. It measures the proximity of two molecules labeled with a donor and an acceptor fluorophore.

Materials:

  • Purified recombinant TEAD protein (e.g., His-tagged)

  • Purified recombinant YAP protein or a peptide containing the TEAD-binding domain (e.g., biotinylated)

  • TR-FRET donor (e.g., Europium-labeled anti-His antibody)

  • TR-FRET acceptor (e.g., Streptavidin-labeled fluorophore like APC or XL665)

  • This compound (serially diluted in assay buffer)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)

  • 384-well low-volume black plates

  • TR-FRET compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a solution of His-TEAD and the Europium-labeled anti-His antibody.

    • Prepare a solution of biotinylated YAP and Streptavidin-APC.

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the this compound dilutions or vehicle control to the wells of the 384-well plate.

    • Add the His-TEAD/anti-His-Europium mixture (e.g., 5 µL) to all wells.

    • Incubate for a pre-determined time (e.g., 15-60 minutes) at room temperature.

    • Add the biotinylated YAP/Streptavidin-APC mixture (e.g., 10 µL) to initiate the binding reaction.

    • Incubate for 1-4 hours at room temperature, protected from light.

  • Data Acquisition:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~320-340 nm and emission wavelengths of ~615 nm (donor) and ~665 nm (acceptor).

    • The TR-FRET ratio (665 nm / 615 nm) is calculated.

Data Analysis:

  • The TR-FRET ratio is proportional to the extent of TEAD-YAP interaction.

  • Plot the TR-FRET ratio against the log concentration of this compound.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

AlphaLISA Assay

AlphaLISA is another highly sensitive, bead-based proximity assay suitable for HTS. It relies on the transfer of singlet oxygen from a donor bead to an acceptor bead when they are in close proximity.

Materials:

  • Purified recombinant TEAD protein (e.g., GST-tagged)

  • Purified recombinant YAP protein (e.g., His-tagged)

  • AlphaLISA Glutathione Donor beads

  • AlphaLISA Nickel Chelate Acceptor beads

  • This compound (serially diluted in assay buffer)

  • AlphaLISA assay buffer

  • 384-well white opaque plates

  • AlphaLISA-compatible plate reader

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare solutions of GST-TEAD and His-YAP in assay buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the this compound dilutions or vehicle control to the wells of the 384-well plate.

    • Add the GST-TEAD and His-YAP proteins (e.g., 5 µL of each).

    • Incubate for 30-60 minutes at room temperature to allow for inhibitor binding and protein-protein interaction.

    • Add a mixture of Glutathione Donor beads and Nickel Chelate Acceptor beads (e.g., 10 µL).

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition:

    • Measure the AlphaLISA signal using a plate reader with laser excitation at 680 nm and emission detection at 615 nm.

Data Analysis:

  • The AlphaLISA signal is directly proportional to the amount of TEAD-YAP complex formed.

  • Plot the AlphaLISA signal against the log concentration of this compound.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Troubleshooting and Considerations

  • Solubility of this compound: Ensure that this compound is fully dissolved in DMSO and then diluted in the appropriate assay buffer to avoid precipitation.

  • Protein Quality: Use highly purified and active recombinant proteins for biochemical assays to ensure reproducible results.

  • Antibody Specificity: For Co-IP, use antibodies that have been validated for immunoprecipitation to ensure specific pulldown of the target protein.

  • Assay Optimization: The concentrations of proteins, antibodies, and beads, as well as incubation times, may need to be optimized for each specific assay to achieve a good signal-to-background ratio and a robust assay window.

  • Controls: Always include appropriate positive and negative controls in your experiments. For inhibitor studies, a vehicle control (DMSO) is essential.

By following these detailed protocols, researchers can effectively perform TEAD-YAP protein-protein interaction assays and evaluate the inhibitory activity of compounds like this compound, contributing to the development of novel cancer therapies.

References

Application Notes and Protocols for Tead-IN-2 in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tead-IN-2, also identified as YAP/TAZ-TEAD-IN-2 or Compound 51, is a potent small molecule inhibitor targeting the interaction between the transcriptional co-activators YAP/TAZ and the TEA domain (TEAD) family of transcription factors.[1][2] This interaction is a critical downstream nodal point of the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[3] Dysregulation of the Hippo pathway, leading to the activation of YAP/TAZ-TEAD-mediated gene transcription, is implicated in the development and progression of various cancers.[3] this compound inhibits the transcriptional activity of TEAD with a reported IC50 of 1.2 nM in vitro and has been shown to suppress the expression of YAP/TAZ-TEAD target genes such as CTGF, CYR61, AXL, and BIRC5 (Survivin), leading to the inhibition of cancer cell proliferation.[1][2]

These application notes provide a comprehensive overview of the recommended procedures for utilizing this compound in preclinical in vivo animal studies, based on the available data for closely related TEAD inhibitors. Due to the limited public availability of specific in vivo dosage and administration data for this compound, the following protocols and dosage recommendations are extrapolated from studies on analogous TEAD inhibitors with similar mechanisms of action. Researchers are advised to perform initial dose-ranging and tolerability studies to determine the optimal and safe dosage for this compound in their specific animal models.

Mechanism of Action: The Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a key signaling cascade that controls organ size by regulating cell proliferation and apoptosis. When the Hippo pathway is active, a kinase cascade involving MST1/2 and LATS1/2 leads to the phosphorylation of YAP and TAZ.[4] Phosphorylated YAP/TAZ are sequestered in the cytoplasm and targeted for degradation.[4] In the "Hippo-off" state, which is common in many cancers, unphosphorylated YAP and TAZ translocate to the nucleus and bind to TEAD transcription factors.[5] This complex then drives the expression of genes that promote cell proliferation, survival, and migration.[2][4] this compound is designed to inhibit the formation of the YAP/TAZ-TEAD transcriptional complex, thereby blocking its downstream oncogenic signaling.[1][2]

Hippo_Pathway cluster_extracellular Extracellular & Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Upstream Signals Upstream Signals Receptors Receptors Upstream Signals->Receptors Activate MST1/2 MST1/2 Receptors->MST1/2 Activate LATS1/2 LATS1/2 MST1/2->LATS1/2 Phosphorylates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates YAP/TAZ_P p-YAP/p-TAZ Degradation Degradation YAP/TAZ_P->Degradation Leads to YAP/TAZ->YAP/TAZ_P YAP/TAZ_N YAP/TAZ YAP/TAZ->YAP/TAZ_N Translocation (Hippo-OFF) TEAD TEAD Gene Transcription Oncogenic Gene Transcription Tead_IN_2 This compound Tead_IN_2->TEAD Inhibits Interaction YAP/TAZ_NTEAD YAP/TAZ_NTEAD YAP/TAZ_NTEAD->Gene Transcription

Hippo-YAP/TAZ-TEAD Signaling Pathway and this compound Inhibition.

Quantitative Data Summary of Analogous TEAD Inhibitors

The following table summarizes the in vivo dosage and administration of several TEAD inhibitors that are structurally or mechanistically similar to this compound. This data can be used as a starting point for designing in vivo studies with this compound.

CompoundAnimal ModelTumor ModelDosageAdministration RouteDosing ScheduleReference
MGH-CP1 SCID MiceHuh7 Xenograft50 mg/kgIntraperitoneal (IP)Once Daily[6]
MGH-CP1 SCID MiceHuh7 & MDA-MB-231 Xenografts25, 50, 75 mg/kgIntraperitoneal (IP)Not Specified[6]
GNE-7883 MiceNCI-H226 Xenograft100, 250 mg/kgSubcutaneous (SC)Once Daily for 4 Days[7]
GNE-7883 MiceNCI-H226 & MSTO-211H Xenografts250 mg/kgSubcutaneous (SC)4 Days On, 2 Days Off[7]
IK-001 Not SpecifiedH226 Xenograft50 mg/kgIntraperitoneal (IP)Once Daily[8]
IK-001 Not SpecifiedH226 Xenograft200 mg/kgOral (PO)Once Daily[8]
IK-002 Not SpecifiedMSTO-211H Xenograft30, 75 mg/kgOral (PO)Once Daily[8]

Experimental Protocols

General Guidelines for In Vivo Studies

All animal experiments should be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC). Appropriate housing, handling, and monitoring of the animals are essential throughout the study.

Xenograft Tumor Model Protocol

This protocol describes a general procedure for establishing and treating subcutaneous xenograft tumor models in immunocompromised mice.

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline; the specific formulation should be optimized for this compound solubility and tolerability)

  • Cancer cell line of interest (e.g., NCI-H226, MSTO-211H, Huh7, MDA-MB-231)

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Matrigel (or other suitable extracellular matrix)

  • Immunocompromised mice (e.g., NOD-SCID, NSG, or nude mice), typically 6-8 weeks old

  • Syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions until a sufficient number of cells is obtained.

  • Cell Preparation for Implantation:

    • Harvest the cells using trypsinization and wash them with PBS.

    • Resuspend the cells in a mixture of sterile PBS and Matrigel (typically a 1:1 ratio).

    • The final cell concentration should be such that the desired number of cells (e.g., 2.5 to 5 million cells) is contained in an injection volume of 100-200 µL.

  • Tumor Implantation:

    • Anesthetize the mice according to approved protocols.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Animal Randomization and Treatment:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups.

    • Prepare the dosing solution of this compound in the optimized vehicle.

    • Administer this compound or vehicle to the respective groups via the chosen route (e.g., IP, PO, or SC) and schedule, based on preliminary tolerability studies.

  • Monitoring and Endpoint:

    • Monitor the body weight of the animals regularly as an indicator of toxicity.

    • Continue treatment and tumor monitoring for the duration of the study.

    • The study endpoint may be a predetermined tumor volume, a specific time point, or signs of excessive morbidity.

  • Pharmacodynamic (PD) Analysis (Optional):

    • At the end of the study, tumors can be harvested at a specific time point after the last dose (e.g., 4 hours).

    • The tumor tissue can be processed for analysis of downstream biomarkers of TEAD activity, such as the mRNA or protein levels of CTGF and CYR61, by qPCR or Western blotting to confirm target engagement.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation (with Matrigel) Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunocompromised Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring (to 100-200 mm³) Implantation->Tumor_Growth Randomization 5. Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomization Treatment 6. Administer this compound or Vehicle Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Harvest Monitoring->Endpoint PD_Analysis 9. Pharmacodynamic Analysis (e.g., qPCR for CTGF/CYR61) Endpoint->PD_Analysis

References

Application Notes and Protocols: Synergistic Inhibition of TEAD Activity Through Lentiviral shRNA Knockdown and Pharmacological Intervention with Tead-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis. Its dysregulation is frequently implicated in the development and progression of various cancers. The transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif) are the primary downstream effectors of this pathway. When the Hippo pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4), driving the expression of genes that promote cell proliferation and inhibit apoptosis.

Given the central role of the YAP/TAZ-TEAD complex in oncogenesis, targeting the TEADs has emerged as a promising therapeutic strategy. This can be achieved through two principal approaches: genetic silencing using techniques like lentiviral-mediated short hairpin RNA (shRNA) knockdown, and pharmacological inhibition with small molecules. Tead-IN-2 is a potent small molecule inhibitor that disrupts the interaction between YAP/TAZ and TEAD, thereby suppressing TEAD-dependent gene transcription and inhibiting the growth of cancer cells.

This document provides detailed protocols for the combined application of lentiviral shRNA-mediated knockdown of TEAD and treatment with the pharmacological inhibitor this compound. This dual approach offers a powerful strategy to achieve a more profound and sustained inhibition of the Hippo-YAP/TAZ-TEAD signaling axis, potentially leading to synergistic anti-cancer effects.

Signaling Pathway

The Hippo pathway is a kinase cascade that, when active, leads to the phosphorylation and cytoplasmic sequestration of the transcriptional co-activators YAP and TAZ. In the absence of Hippo pathway activation, unphosphorylated YAP and TAZ translocate to the nucleus, where they bind to TEAD transcription factors. This complex then recruits other co-factors to initiate the transcription of target genes involved in cell proliferation, survival, and migration.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_interventions Therapeutic Interventions Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD YAP_TAZ_n->TEAD binds TargetGenes Target Gene Expression (e.g., CTGF, CYR61) TEAD->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation shRNA Lentiviral shRNA shRNA->TEAD knockdown Tead_IN_2 This compound Tead_IN_2->TEAD inhibits binding

Hippo-YAP/TAZ-TEAD Signaling Pathway and Points of Intervention.

Experimental Workflow

The general workflow for investigating the combined effect of TEAD shRNA and this compound involves lentiviral transduction of target cells with TEAD-specific shRNA, followed by selection of transduced cells and subsequent treatment with this compound. The effects on cell viability, apoptosis, and target gene expression are then assessed.

Experimental_Workflow cluster_setup Phase 1: Genetic Knockdown cluster_treatment Phase 2: Pharmacological Treatment cluster_analysis Phase 3: Data Analysis start Culture Target Cells transduction Lentiviral Transduction (shTEAD vs. shControl) start->transduction selection Puromycin Selection of Transduced Cells transduction->selection expansion Expand Selected Cell Populations selection->expansion seed Seed Cells for Assays expansion->seed treat Treat with this compound (Dose-Response) seed->treat viability Cell Viability Assay (e.g., CCK-8/MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis western Western Blot (TEAD, PARP) treat->western qpcr qRT-PCR (CTGF, CYR61) treat->qpcr data Data Analysis & Interpretation viability->data apoptosis->data western->data qpcr->data

General Experimental Workflow.

Data Presentation

The combination of TEAD knockdown and a TEAD inhibitor is expected to result in a synergistic or enhanced anti-proliferative and pro-apoptotic effect. The following tables present hypothetical but representative data based on findings from studies combining genetic and pharmacological inhibition of the YAP/TEAD pathway.[1][2]

Table 1: Effect of TEAD1 Knockdown on the IC50 of a TEAD Inhibitor in Lung Cancer Cells.

Cell LineGenetic BackgroundTreatment GroupIC50 of TEAD Inhibitor (nM)
PC-9EGFR exon 19 delshControl150
PC-9EGFR exon 19 delshTEAD145
HCC827EGFR exon 19 delshControl180
HCC827EGFR exon 19 delshTEAD155

Table 2: Apoptosis Induction by Combined TEAD Inhibition in Lung Cancer Cells.

Cell LineTreatment GroupCaspase 3/7 Activity (Fold Change vs. Vehicle)
KTOR27Afatinib (EGFRi)3.2
KTOR27Afatinib + VT104 (TEADi)7.8

Table 3: Relative Expression of TEAD Target Genes Following Combined Inhibition.

Cell LineTreatment GroupRelative CTGF mRNA Expression
KTOR27Afatinib (EGFRi)0.65
KTOR27Afatinib + shYAP10.25
KTOR27Afatinib + shTEAD10.20

Logical Relationship of Combined Inhibition

The dual-inhibition strategy is based on the rationale that reducing the total amount of TEAD protein via shRNA will sensitize the cells to a pharmacological inhibitor that targets the remaining TEAD protein. This leads to a more complete shutdown of the YAP/TAZ-TEAD transcriptional program.

Logical_Relationship TEAD_Protein Total TEAD Protein Pool Reduced_TEAD Reduced TEAD Protein TEAD_Protein->Reduced_TEAD Transcriptional_Output TEAD-dependent Transcriptional Output TEAD_Protein->Transcriptional_Output shRNA Lentiviral shRNA for TEAD shRNA->TEAD_Protein degrades mRNA Inhibited_TEAD Inhibited Residual TEAD Reduced_TEAD->Inhibited_TEAD Tead_IN_2 This compound Tead_IN_2->Reduced_TEAD inhibits Reduced_Output Strongly Reduced Transcriptional Output Inhibited_TEAD->Reduced_Output YAP_TAZ YAP/TAZ YAP_TAZ->TEAD_Protein binds Synergistic_Effect Synergistic Anti-Cancer Effect (↓ Proliferation, ↑ Apoptosis) Reduced_Output->Synergistic_Effect

Synergistic effect of combined TEAD shRNA and this compound.

Detailed Experimental Protocols

Protocol 1: Lentiviral shRNA Production and Transduction for TEAD Knockdown

This protocol outlines the steps for producing lentiviral particles carrying shRNA against a TEAD family member and transducing a target cancer cell line.

Materials:

  • HEK293T cells

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Lentiviral transfer plasmid with shRNA insert for TEAD (e.g., pLKO.1-puro-shTEAD) and a non-targeting control (shControl)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filters

  • Target cancer cell line

  • Polybrene

  • Puromycin

Procedure:

  • Lentivirus Production:

    • Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

    • Day 2: Co-transfect the HEK293T cells with the packaging plasmids and the shRNA transfer plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Day 3: After 12-16 hours, replace the transfection medium with fresh DMEM containing 10% FBS.

    • Day 4-5: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Filter the supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be stored at -80°C.

  • Lentiviral Transduction:

    • Day 1: Seed the target cancer cells in a 6-well plate to be 50-60% confluent on the day of transduction.

    • Day 2: Add the lentiviral supernatant to the cells at a desired multiplicity of infection (MOI). Add polybrene to a final concentration of 8 µg/mL to enhance transduction efficiency.

    • Day 3: After 24 hours, replace the virus-containing medium with fresh growth medium.

  • Selection of Transduced Cells:

    • Day 4 onwards: After 48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined optimal concentration for your cell line.

    • Continue selection for 3-7 days, replacing the medium with fresh puromycin-containing medium every 2-3 days, until non-transduced cells are eliminated.

    • Expand the puromycin-resistant cells for subsequent experiments.

Protocol 2: Cell Viability Assay (CCK-8)

This protocol is for determining the effect of this compound on the viability of TEAD knockdown and control cells.

Materials:

  • shTEAD and shControl expressing cells

  • 96-well plates

  • This compound

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours. Include a vehicle control (DMSO).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis in cells treated with this compound.

Materials:

  • shTEAD and shControl expressing cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at a concentration around the IC50 value for 48 hours.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blotting

This protocol is for assessing the protein levels of TEAD and apoptosis markers.

Materials:

  • shTEAD and shControl expressing cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-TEAD1, anti-PARP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound as required and lyse the cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring the mRNA expression of TEAD target genes.

Materials:

  • shTEAD and shControl expressing cells

  • This compound

  • RNA extraction kit (e.g., TRIzol)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., CTGF, CYR61) and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system

Procedure:

  • Treat cells with this compound for 24 hours.

  • Extract total RNA from the cells using an RNA extraction kit.

  • Synthesize cDNA from the RNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green or TaqMan chemistry with specific primers for the target genes and a housekeeping gene for normalization.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

References

Application Note: Co-immunoprecipitation Protocol to Validate Tead-IN-2 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of this pathway is implicated in various cancers.[2][3] The transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ) are the primary downstream effectors of the Hippo pathway.[1][4] When the pathway is inactive, YAP/TAZ translocate to the nucleus and bind to the TEA domain (TEAD) family of transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[3][5]

The interaction between YAP/TAZ and TEAD is a key node for therapeutic intervention in cancers with aberrant Hippo signaling.[3][6] Tead-IN-2 is a potent small molecule inhibitor that disrupts the YAP/TAZ-TEAD protein-protein interaction, thereby suppressing TEAD transcriptional activity.[7] Validating the target engagement of inhibitors like this compound is a crucial step in drug development. Co-immunoprecipitation (Co-IP) is a robust and widely used technique to study protein-protein interactions in situ.[8][9] This application note provides a detailed protocol for using Co-IP to validate the ability of this compound to disrupt the interaction between an endogenous TEAD protein and its binding partner YAP.

Principle of the Assay

Co-immunoprecipitation is a technique used to isolate a specific protein and its binding partners from a cell lysate.[10][11] In this protocol, an antibody specific to a "bait" protein (e.g., TEAD) is used to pull down the protein from the lysate. If a "prey" protein (e.g., YAP) is interacting with the bait protein, it will also be pulled down in the complex. The presence of the prey protein is then detected by Western blotting.

To validate the target engagement of this compound, cells are treated with the inhibitor or a vehicle control. A successful Co-IP experiment will demonstrate a reduced amount of YAP co-precipitated with TEAD in the this compound-treated sample compared to the vehicle-treated sample, confirming that the inhibitor has disrupted their interaction.

Signaling Pathway and Experimental Workflow Diagrams

Hippo_Pathway cluster_upstream Upstream Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEAD TEAD Target_Genes Target Genes (e.g., CTGF, CYR61) TEAD->Target_Genes activates YAP_TAZ_n->TEAD binds Tead_IN_2 This compound Tead_IN_2->TEAD inhibits interaction CoIP_Workflow start Start: Cell Culture (e.g., NCI-H226) treatment Treatment: This compound or Vehicle (DMSO) start->treatment lysis Cell Lysis (Gentle Lysis Buffer + Protease/Phosphatase Inhibitors) treatment->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip_ab Immunoprecipitation: Incubate with anti-TEAD antibody preclear->ip_ab beads Bead Capture: Add Protein A/G beads to capture Ab-Ag complex ip_ab->beads wash Wash Steps (Remove non-specific binding) beads->wash elution Elution (Release proteins from beads) wash->elution analysis Analysis: SDS-PAGE and Western Blot elution->analysis end End: Detect YAP and TEAD analysis->end

References

Application Note: Validating Tead-IN-2 On-Target Effects using CRISPR/Cas9-Mediated Knockout of TEAD Genes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Hippo signaling pathway effector, TEAD (TEA Domain) family of transcription factors, is a critical mediator of cell proliferation and survival, making it a compelling target in oncology.[1][2] Pharmacological inhibition of the YAP/TAZ-TEAD protein-protein interaction is a promising therapeutic strategy. Tead-IN-2 is a potent inhibitor that suppresses TEAD transcriptional activity by disrupting this interaction.[3] This application note provides a comprehensive framework and detailed protocols for using CRISPR/Cas9-mediated knockout of TEAD genes to validate the on-target effects of this compound. By comparing the phenotypic and molecular consequences of genetic TEAD ablation with pharmacological inhibition, researchers can rigorously confirm that the inhibitor's effects are mediated through its intended target.

Background

The Hippo-YAP/TAZ-TEAD Signaling Pathway

The Hippo pathway is a highly conserved signaling cascade that governs organ size and tissue homeostasis by regulating cell proliferation and apoptosis.[4][5] The core of the pathway consists of a kinase cascade including MST1/2 and LATS1/2.[4] When the Hippo pathway is active, LATS1/2 kinases phosphorylate the transcriptional co-activators YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1] This phosphorylation leads to their cytoplasmic sequestration and subsequent degradation.[4] In the absence of active Hippo signaling, unphosphorylated YAP/TAZ translocate to the nucleus, where they bind to the TEAD family of transcription factors (TEAD1-4).[4][6] TEADs are the primary DNA-binding partners for YAP/TAZ; this complex then drives the expression of a suite of pro-proliferative and anti-apoptotic genes, such as CTGF, CYR61, AXL, and BIRC5 (Survivin).[7][8][9]

Hippo_Pathway cluster_off Hippo Pathway OFF (e.g., Low Cell Density) cluster_on Hippo Pathway ON (e.g., High Cell Density) YAP_TAZ_off YAP/TAZ (unphosphorylated) Nucleus_off Nucleus YAP_TAZ_off->Nucleus_off Translocation TEAD_off TEAD Target_Genes_off Target Gene Expression (CTGF, CYR61, etc.) TEAD_off->Target_Genes_off Activation Proliferation_off Cell Proliferation & Survival Target_Genes_off->Proliferation_off MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activate YAP_TAZ_on p-YAP/TAZ LATS1_2->YAP_TAZ_on Phosphorylate Cytoplasm Cytoplasmic Sequestration & Degradation YAP_TAZ_on->Cytoplasm TEAD_on TEAD Target_Genes_on Target Gene Expression (Repressed) TEAD_on->Target_Genes_on Inactive Experimental_Workflow cluster_genetic Genetic Approach cluster_pharma Pharmacological Approach Start Start: Cancer Cell Line (e.g., MDA-MB-231) CRISPR Protocol 1: CRISPR/Cas9-mediated TEAD Gene Knockout Start->CRISPR Treatment Treat Wild-Type (WT) Cells with this compound Start->Treatment KO_Cell_Line TEAD KO Monoclonal Cell Line CRISPR->KO_Cell_Line Assays Downstream Phenotypic & Molecular Assays (Protocols 2-5) KO_Cell_Line->Assays Treated_Cells WT + this compound Treatment->Treated_Cells Treated_Cells->Assays Viability Cell Viability (Protocol 2) Apoptosis Apoptosis (Protocol 3) qPCR RT-qPCR (Protocol 4) Western Western Blot (Protocol 5) Compare Compare Results: Phenotypes should match, validating on-target effect of this compound Viability->Compare Apoptosis->Compare qPCR->Compare Western->Compare Logic_Diagram TEAD_Gene TEAD Gene (DNA) TEAD_Protein TEAD Protein TEAD_Gene->TEAD_Protein Transcription & Translation TEAD_Complex YAP/TAZ-TEAD Complex TEAD_Protein->TEAD_Complex YAP_TAZ YAP/TAZ YAP_TAZ->TEAD_Complex Phenotype Oncogenic Phenotype (Proliferation, Survival) TEAD_Complex->Phenotype Drives CRISPR CRISPR/Cas9 KO CRISPR->TEAD_Gene Disrupts Inhibitor This compound Inhibitor->TEAD_Complex Blocks Interaction

References

Application Note: In Vitro Kinase Assay to Assess the Specificity of Tead-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis, and its dysregulation is implicated in various cancers.[1][2][3] The TEA Domain (TEAD) family of transcription factors are the primary downstream effectors of this pathway, mediating the transcriptional output of the coactivators YAP and TAZ.[4][5] Small molecule inhibitors targeting the YAP/TAZ-TEAD interaction are a promising therapeutic strategy.[6] Tead-IN-2 is a potent inhibitor of the YAP/TAZ-TEAD protein-protein interaction, suppressing TEAD transcriptional activity with an IC50 of 1.2 nM.[7] To confirm its specific mechanism of action and rule out off-target effects on protein kinases, a kinase selectivity profile is essential. This application note provides a detailed protocol for assessing the specificity of this compound against a panel of protein kinases using an in vitro luminescence-based kinase assay.

Introduction

The Hippo signaling pathway's core consists of a kinase cascade that, when active, phosphorylates and inactivates the transcriptional co-activators YAP and TAZ by promoting their cytoplasmic retention.[8][9][10] In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP/TAZ.[8] In the nucleus, YAP/TAZ bind to TEAD transcription factors (TEAD1-4) to drive the expression of genes that promote cell proliferation and inhibit apoptosis.[6][10]

This compound is a small molecule designed to disrupt the interaction between YAP/TAZ and TEAD, thereby inhibiting the oncogenic functions driven by this complex.[7] The specificity of such a compound is paramount for its development as a therapeutic agent. While this compound was developed to target a protein-protein interface, it is crucial to demonstrate that it does not exert its effects by inhibiting protein kinases, a common off-target activity for many small molecules.

This document outlines a protocol for an in vitro kinase assay to evaluate the selectivity of this compound against a representative panel of kinases. The ADP-Glo™ Kinase Assay is highlighted as a suitable method. This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal. A lack of kinase inhibition by this compound, indicated by no significant change in the luminescent signal, would confirm its high specificity for the YAP/TAZ-TEAD interaction.

TEAD Signaling Pathway

The Hippo pathway is a key regulator of cellular proliferation and survival. When the pathway is "on," a kinase cascade (MST1/2, LATS1/2) phosphorylates YAP and TAZ, leading to their cytoplasmic sequestration and degradation. When the pathway is "off," unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and initiate the transcription of pro-growth and anti-apoptotic genes. This compound acts by disrupting the critical interaction between YAP/TAZ and TEAD in the nucleus.

TEAD_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 Activates YAP/TAZ YAP/TAZ LATS1/2->YAP/TAZ Phosphorylates YAP/TAZ_P p-YAP/TAZ Degradation Degradation YAP/TAZ_P->Degradation YAP/TAZ->YAP/TAZ_P YAP_TAZ_Nuc YAP/TAZ YAP/TAZ->YAP_TAZ_Nuc Translocation YAP_TAZ_Nuc->YAP/TAZ Translocation Complex YAP/TAZ-TEAD Complex YAP_TAZ_Nuc->Complex TEAD TEAD TEAD->Complex DNA DNA Complex->DNA Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Tead_IN_2 This compound Tead_IN_2->Complex Inhibits

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the inhibitory action of this compound.

Experimental Principles and Workflow

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted into ATP, which is then used by luciferase to produce light. The intensity of the light is directly proportional to the kinase activity. When screening for inhibitors, a decrease in luminescence indicates that the compound is inhibiting the kinase. For specificity testing of this compound, the expected result is no significant change in luminescence, indicating a lack of kinase inhibition.

Kinase_Assay_Workflow A Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) B Add this compound or Control (e.g., Staurosporine, DMSO) A->B C Initiate Reaction (Add ATP) B->C D Incubate at 30°C C->D E Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F Incubate at RT E->F G Convert ADP to ATP & Detect (Add Kinase Detection Reagent) F->G H Incubate at RT G->H I Measure Luminescence (Plate Reader) H->I

Caption: Workflow for the in vitro kinase specificity assay using the ADP-Glo™ system.

Materials and Reagents

  • Kinases: A panel of representative kinases (e.g., from different families like TK, TKL, STE, CK1, AGC, CAMK, CMGC).

  • Kinase Substrates: Appropriate substrates for each kinase in the panel.

  • This compound: Stock solution in DMSO.

  • Control Inhibitor: Staurosporine (broad-spectrum kinase inhibitor).

  • Vehicle Control: DMSO.

  • ATP: Stock solution.

  • Assay Buffer: Kinase-specific reaction buffers.

  • ADP-Glo™ Kinase Assay Kit (Promega):

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • UltraPure ATP

    • ADP

  • Microplates: White, opaque 384-well assay plates.

  • Equipment:

    • Multichannel pipettes

    • Plate shaker

    • Luminometer-capable plate reader

Experimental Protocol

This protocol is adapted for a 384-well plate format. All reactions should be performed in triplicate.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in DMSO. A typical concentration range for a specificity screen would be a single high concentration (e.g., 10 µM or 30 µM).

    • Prepare a positive control inhibitor (e.g., Staurosporine) and a vehicle control (DMSO).

  • Kinase Reaction Setup:

    • To each well, add 2.5 µL of the kinase reaction mix containing the specific kinase and its corresponding substrate in the appropriate kinase buffer.

    • Add 0.5 µL of this compound, Staurosporine, or DMSO to the respective wells.

    • Incubate the plate for 10 minutes at room temperature to allow for compound-kinase interaction.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should ideally be at the Km for each specific kinase to ensure assay sensitivity.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the plate at 30°C for 60 minutes. The incubation time may need optimization for each kinase.

  • Signal Generation and Detection:

    • Equilibrate the plate and the ADP-Glo™ Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

Data Analysis and Presentation

The kinase activity for each sample is calculated relative to the controls. The percent inhibition is determined using the following formula:

% Inhibition = 100 * (1 - (Lumi_sample - Lumi_background) / (Lumi_DMSO - Lumi_background))

Where:

  • Lumi_sample is the luminescence from wells with this compound.

  • Lumi_background is the luminescence from "no kinase" control wells.

  • Lumi_DMSO is the luminescence from the vehicle (DMSO) control wells.

A compound is typically considered inactive against a kinase if it shows <50% inhibition at a high concentration (e.g., 10 µM). The results should be presented in a clear, tabular format.

Table 1: Specificity of this compound in an In Vitro Kinase Panel

The following table presents hypothetical data demonstrating the expected high specificity of this compound. The data shows the percent inhibition of kinase activity at a this compound concentration of 10 µM.

Kinase FamilyKinase Target% Inhibition by this compound (10 µM)% Inhibition by Staurosporine (1 µM)
TK ABL13.298.5
EGFR-1.599.1
SRC5.897.6
TKL BRAF2.195.3
STE MAP2K1 (MEK1)-4.298.9
MAPK1 (ERK2)6.596.2
CK1 CSNK1D8.199.5
AGC AKT11.799.2
PRKACA (PKA)-2.999.8
CAMK CAMK2A4.398.4
CMGC CDK2/cyclin A0.999.6
GSK3B3.597.1

Conclusion

The protocol described provides a robust method for assessing the kinase selectivity of the YAP/TAZ-TEAD inhibitor, this compound. The expected results, as shown in the hypothetical data table, would demonstrate that this compound does not significantly inhibit a broad panel of protein kinases. This lack of off-target kinase activity provides strong evidence for its specific mechanism of action, which is the disruption of the YAP/TAZ-TEAD protein-protein interaction. Such selectivity profiling is a critical step in the preclinical characterization of targeted therapeutic agents like this compound.

References

Troubleshooting & Optimization

Tead-IN-2 solubility and stability issues in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of Tead-IN-2. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, orally active small molecule inhibitor of the TEA Domain (TEAD) family of transcription factors.[1] TEADs are the key downstream effectors of the Hippo signaling pathway, which is crucial for regulating cell growth, proliferation, and organ size.[2][3][4] TEADs themselves have minimal transcriptional activity and require co-activators, most notably YAP and TAZ.[4] In many cancers, the Hippo pathway is dysregulated, leading to the activation of the YAP/TAZ-TEAD transcriptional complex, which drives tumor growth.[3][5]

This compound functions by inducing the ubiquitination and subsequent proteasomal degradation of TEAD proteins.[1][6][7] By promoting TEAD degradation, the compound effectively blocks the formation of the oncogenic YAP/TAZ-TEAD complex, suppresses the expression of target genes (like CTGF and CYR61), and inhibits the proliferation of Hippo pathway-dependent cancer cells.[7][8][9]

Q2: How should I reconstitute and store this compound?

For optimal stability, this compound should be stored as a solid (lyophilized powder) at -20°C or -80°C in a desiccated environment, protected from light.[1][10]

  • Stock Solutions: Prepare a high-concentration stock solution, typically in 100% DMSO. Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[10]

  • Storage of Stock Solutions:

    • Store at -80°C for up to 6 months .[1][11]

    • Store at -20°C for up to 1 month .[1][11]

  • Working Solutions: It is highly recommended to prepare aqueous working solutions for in vivo experiments freshly on the day of use.[1][11] If storage is necessary, solutions prepared for administration can be kept for up to 6 hours if stored at 2-8°C.[12]

Q3: What are the recommended solvents and what concentrations can I achieve?

This compound has limited solubility in aqueous buffers. A common method is to first dissolve the compound in DMSO to create a stock solution, which is then diluted with other co-solvents to prepare the final working solution.[1][11] Several vehicle formulations can achieve a concentration of approximately 2.5 mg/mL.[1][11]

Q4: My this compound is not dissolving or is precipitating out of solution. What should I do?

Precipitation or phase separation can occur during the preparation of working solutions.[1][11]

  • Sequential Addition: Ensure that solvents are added in the correct order as specified in the protocols. Always start by creating a clear, fully dissolved stock solution in DMSO before adding aqueous co-solvents.[1][11]

  • Energy Input: Gentle warming and/or sonication in an ultrasonic bath (recommended frequency 20-40 kHz) can significantly aid dissolution.[1] Vortexing can also help mix the solution thoroughly.[1]

  • Fresh Preparation: Aqueous working solutions are less stable than DMSO stock solutions. Prepare them fresh for each experiment to minimize the risk of precipitation over time.[1][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitate observed in stock solution (DMSO). The concentration exceeds the solubility limit in DMSO. Incomplete initial dissolution.Gently warm the solution and use a vortex or sonicator to ensure the compound is fully dissolved before storage. If precipitation persists, the solution may be supersaturated; consider preparing a new stock at a slightly lower concentration.
Precipitate forms after adding aqueous co-solvents. The compound has poor aqueous solubility. Incorrect order of solvent addition. The final concentration is too high for the chosen vehicle.Ensure the initial DMSO stock is a clear solution. Add co-solvents sequentially while mixing thoroughly at each step.[1][11] Use sonication or gentle warming to help dissolve the precipitate.[1] Prepare the working solution fresh before use.
Inconsistent or weaker-than-expected experimental results. Degradation of the compound due to improper storage. Multiple freeze-thaw cycles of the stock solution. The working solution was prepared too far in advance.Aliquot stock solutions to avoid repeated freeze-thaw cycles.[10] Store stock solutions at -80°C for long-term stability.[1][11] Always prepare aqueous working solutions fresh on the day of the experiment.[11]

Protocols and Data

Reconstitution Protocols for In Vivo Use

The following protocols are designed to achieve a final concentration of 2.5 mg/mL (6.39 mM) . The key is to first prepare a concentrated stock solution in DMSO and then dilute it.

Quantitative Data Summary: Vehicle Formulations

Protocol Solvent Composition Final Concentration Solution Appearance Notes
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline 2.5 mg/mL Clear Solution Requires sonication.[1][11] Be cautious if the dosing period exceeds two weeks.[11]
2 10% DMSO, 90% (20% SBE-β-CD in Saline) 2.5 mg/mL Suspended Solution Requires sonication.[1]

| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | - |

Detailed Methodology: Protocol 1

This protocol yields a clear solution suitable for many in vivo applications.[11]

Objective: To prepare a 1 mL working solution of this compound at 2.5 mg/mL.

Materials:

  • This compound powder

  • DMSO (Dimethyl sulfoxide)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80

  • Saline (0.9% NaCl in ddH₂O)

Procedure:

  • Prepare a 25 mg/mL stock solution: Dissolve the required amount of this compound powder in DMSO to achieve a final concentration of 25 mg/mL. Ensure it is fully dissolved into a clear solution.

  • Take 100 µL of the stock solution: In a sterile tube, add 100 µL of the 25 mg/mL this compound stock solution.

  • Add PEG300: Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is homogeneous.

  • Add Tween-80: Add 50 µL of Tween-80 and mix again until homogeneous.

  • Add Saline: Add 450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.

  • Aid Dissolution: If any cloudiness or precipitation is observed, use an ultrasonic bath to clarify the solution.

Storage and Stability Summary
Solution Type Storage Temperature Stability Period Key Recommendations
Solid Powder -20°C or -80°CLong-termStore in a desiccated, light-protected environment.
Stock Solution in DMSO -80°C6 Months[1][11]Aliquot into single-use vials to prevent freeze-thaw cycles. Keep sealed away from moisture.[1]
Stock Solution in DMSO -20°C1 Month[1][11]For shorter-term storage. Keep sealed away from moisture.[1]
Aqueous Working Solution Room TemperatureUse within 1 hour[12]Prepare fresh immediately before use for best results.[11]
Aqueous Working Solution 2-8°CUse within 6 hours[12]Recommended if immediate use is not possible.

Signaling Pathways and Workflows

Hippo_Pathway Simplified Hippo Signaling Pathway cluster_Hippo_Active Hippo Pathway ON (Tumor Suppressive) cluster_Hippo_Inactive Hippo Pathway OFF (Oncogenic) LATS LATS1/2 Kinases pYAP Phosphorylated YAP/TAZ LATS->pYAP Phosphorylates Cytoplasm Cytoplasmic Sequestration & Degradation pYAP->Cytoplasm YAP YAP/TAZ Nucleus Nucleus YAP->Nucleus Translocates to TEAD TEAD Gene Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene Activates Proliferation Cell Proliferation & Survival Gene->Proliferation

Caption: Overview of the Hippo signaling pathway states.

Tead_IN_2_MOA Mechanism of Action for this compound cluster_complex Oncogenic Complex Formation cluster_inhibition Inhibition by this compound YAP YAP/TAZ TEAD TEAD YAP->TEAD Binds to Gene Oncogenic Gene Expression TEAD->Gene Drives Transcription Proteasome Proteasome TEAD->Proteasome Targeted to TeadIN2 This compound Block Transcription Blocked Gene->Block Inhibited TeadIN2->TEAD Ub Ubiquitin Ub->TEAD Ubiquitination DegradedTEAD TEAD Degradation Proteasome->DegradedTEAD Results in

Caption: this compound induces ubiquitination and degradation of TEAD.

Workflow Experimental Workflow for this compound Reconstitution start Start: this compound Powder stock Dissolve in 100% DMSO to create stock solution start->stock check_stock Is stock solution clear? stock->check_stock sonicate Apply gentle heat and/or sonication check_stock->sonicate No add_cosolvents Sequentially add co-solvents (e.g., PEG300, Tween-80, Saline) check_stock->add_cosolvents Yes sonicate->check_stock check_final Is working solution clear? add_cosolvents->check_final use Use immediately or store appropriately (≤6h at 2-8°C) check_final->use Yes sonicate2 Apply sonication check_final->sonicate2 No end End: Experiment use->end sonicate2->check_final

References

How to minimize Tead-IN-2 toxicity in primary cell cultures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Tead-IN-2, a potent antagonist of the TEA Domain (TEAD) family of transcription factors. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in primary cell cultures, with a focus on minimizing potential toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule antagonist of TEAD transcription factors. It functions by binding to the lipid pocket of TEAD proteins, which disrupts their S-palmitoylation. This disruption can lead to the modulation of TEAD activity through ubiquitination and/or degradation, thereby inhibiting the transcriptional output of the Hippo signaling pathway. The inhibition of TEAD activity by this compound is not due to preventing the formation of the TEAD-YAP complex.[1]

Q2: What is the reported potency of this compound?

The potency of this compound has been determined in various assays. In a fluorescence polarization assay, the IC50 for TEAD2 is 603 nM. In a cell reporter assay for Hippo signaling, the IC50 is significantly lower at 31.8 nM.[1]

Q3: Has the toxicity of this compound been evaluated in primary cells?

Yes, preliminary data indicates that this compound exhibits a favorable toxicity profile in specific primary human cell models. Studies have shown no significant cytotoxicity in either primary human hepatocytes or human liver microtissues at concentrations up to 100 µM.[1] However, it is crucial to perform dose-response experiments in your specific primary cell type to determine the optimal non-toxic concentration.

Q4: What is the recommended starting concentration for this compound in primary cell culture?

Given the high potency in cell-based assays (IC50 of 31.8 nM) and low toxicity in primary liver cells, a good starting point for most primary cell culture experiments would be in the range of 100 nM to 1 µM. However, it is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint, balancing efficacy with minimal toxicity.

Q5: How should I prepare and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.[2] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected Cell Death or Poor Viability This compound concentration is too high for the specific primary cell type. Primary cells can be more sensitive than immortalized cell lines.Perform a dose-response experiment to determine the optimal, non-toxic working concentration. Start with a lower concentration range (e.g., 10 nM - 1 µM).
Solvent (DMSO) toxicity. High concentrations of DMSO can be toxic to primary cells.Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a vehicle control with the same final DMSO concentration to assess solvent effects.
Suboptimal primary cell culture conditions. Primary cells are sensitive to their environment.Review and optimize your cell culture protocol, including media composition, seeding density, and handling procedures. Ensure cells are healthy and proliferating steadily before adding this compound.
Off-target effects of this compound. Although reported to have a good safety profile, off-target effects can occur in sensitive cell types.Lower the concentration of this compound. If the issue persists, consider using a structurally different TEAD inhibitor as a control to see if the effect is target-specific.
Inconsistent or No Effect of this compound This compound concentration is too low. Confirm the IC50 for your specific cell line and endpoint. Increase the concentration of this compound in a stepwise manner.
Degradation of this compound. Improper storage or handling can lead to compound degradation.Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Serum protein binding. Components in the serum of the culture medium can bind to small molecules, reducing their effective concentration.Consider reducing the serum concentration if your primary cells can tolerate it, or perform the experiment in serum-free media for a short duration. Be aware that this can also affect cell health.
Cell line is not dependent on the Hippo-TEAD pathway. Confirm that your primary cell model has an active Hippo pathway and that the phenotype you are measuring is TEAD-dependent. This can be done by assessing the expression of known TEAD target genes (e.g., CTGF, CYR61).
Variability Between Experiments Inconsistent cell health or passage number. Primary cells can change their characteristics with increasing passage number.Use cells from a consistent and low passage number for all experiments. Monitor cell morphology and growth rate to ensure consistency.
Inaccurate pipetting of the inhibitor. Small volumes of high-concentration stocks can be difficult to pipette accurately.Prepare serial dilutions to work with larger, more manageable volumes for adding the compound to your cultures.

Quantitative Data Summary

Compound Assay Type Target IC50 / Kd Cell Line / System Reference
This compound Fluorescence Polarization (FP)TEAD2603 nMBiochemical Assay[1]
This compound Surface Plasmon Resonance (SPR)TEAD2229 nMBiochemical Assay[1]
This compound Cell Reporter AssayHippo Signaling31.8 nMDetroit 562 cells[1]
This compound Cytotoxicity AssayCell ViabilityNo significant toxicity at 100 µMPrimary Human Hepatocytes[1]
This compound Cytotoxicity AssayCell ViabilityNo significant toxicity at 100 µMHuman Liver Microtissues[1]

Key Experimental Protocols

Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound

This protocol outlines a general method to determine the concentration range of this compound that is effective for inhibiting TEAD activity without causing significant cytotoxicity in your primary cell culture.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • 96-well cell culture plates

  • Reagents for a cytotoxicity assay (e.g., LDH release assay, see Protocol 2)

  • Reagents for an efficacy assay (e.g., qPCR for TEAD target genes)

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of analysis (typically 24-48 hours post-seeding).

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range to test is 10 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, 50 µM, and 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for a duration relevant to your experiment (e.g., 24, 48, or 72 hours).

  • Assess Cytotoxicity: At the end of the incubation period, assess cell viability using a suitable cytotoxicity assay (e.g., LDH assay as described in Protocol 2).

  • Assess Efficacy (Optional but Recommended): In a parallel plate, lyse the cells at the end of the treatment period and perform qPCR to measure the expression of known TEAD target genes (e.g., CTGF, CYR61) to determine the effective concentration range for TEAD inhibition.

  • Data Analysis: Plot the cell viability and target gene expression as a function of this compound concentration to determine the optimal non-toxic working concentration range.

Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Release Assay

This protocol provides a method to quantify cell membrane damage by measuring the release of LDH from damaged cells into the culture supernatant.

Materials:

  • Supernatant from this compound treated cells (from Protocol 1)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well assay plate

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Supernatant from vehicle-treated, healthy cells.

    • Maximum LDH Release: Add lysis buffer (provided in the kit) to a set of vehicle-treated wells 1 hour before collecting the supernatant to induce complete cell lysis.

    • Background Control: Culture medium without cells.

  • Collect Supernatant: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells and transfer it to a new 96-well assay plate.

  • Perform LDH Assay: Add the LDH reaction mixture from the kit to each well of the assay plate according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.

  • Measure Absorbance: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate Cytotoxicity: Calculate the percentage of cytotoxicity for each treatment condition using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Visualizations

Hippo_Signaling_Pathway cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact Mechanical Cues Mechanical Cues GPCR Signaling GPCR Signaling MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p TEAD TEAD YAP_TAZ->TEAD enters nucleus Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Tead_IN_2 This compound Tead_IN_2->TEAD inhibits Upstream Signals Upstream Signals

Caption: The Hippo Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start seed_cells Seed Primary Cells in 96-well plates start->seed_cells prepare_dilutions Prepare this compound Serial Dilutions seed_cells->prepare_dilutions treat_cells Treat Cells with This compound & Vehicle prepare_dilutions->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate assess_toxicity Assess Cytotoxicity (e.g., LDH Assay) incubate->assess_toxicity assess_efficacy Assess Efficacy (e.g., qPCR for target genes) incubate->assess_efficacy analyze Analyze Data & Determine Optimal Concentration assess_toxicity->analyze assess_efficacy->analyze end End analyze->end Troubleshooting_Logic issue Issue: Unexpected Cell Death check_concentration Is this compound concentration within the recommended range? issue->check_concentration check_dmso Is final DMSO concentration ≤ 0.1%? check_concentration->check_dmso Yes perform_doseresponse Solution: Perform Dose-Response Experiment check_concentration->perform_doseresponse No check_culture Are primary cell culture conditions optimal? check_dmso->check_culture Yes adjust_dmso Solution: Adjust DMSO concentration and include vehicle control check_dmso->adjust_dmso No check_culture->perform_doseresponse Yes, but still toxic optimize_culture Solution: Optimize cell culture protocol check_culture->optimize_culture No

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Tead-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tead-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges related to the in vivo bioavailability of this potent YAP-TEAD protein-protein interaction inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction between Yes-associated protein (YAP)/Transcriptional co-activator with PDZ-binding motif (TAZ) and the TEA domain (TEAD) family of transcription factors.[1][2] This interaction is a critical downstream step in the Hippo signaling pathway, which plays a key role in regulating cell proliferation, apoptosis, and organ size.[3][4] By inhibiting the YAP/TAZ-TEAD interaction, this compound can suppress the transcriptional activity of TEAD, leading to the downregulation of target genes involved in cell growth and survival.[2][5]

Q2: I am observing poor efficacy of this compound in my animal studies. What could be the reason?

A2: Poor in vivo efficacy of this compound is often attributed to its low bioavailability. Like many small molecule inhibitors, this compound is likely to have poor aqueous solubility, which limits its absorption into the systemic circulation after administration. An inappropriate vehicle formulation can lead to precipitation of the compound at the injection site or in the gastrointestinal tract, resulting in suboptimal plasma concentrations and reduced target engagement in the tumor or tissue of interest.

Q3: How can I improve the bioavailability of this compound for my in vivo experiments?

A3: Utilizing a suitable formulation vehicle is crucial for enhancing the bioavailability of this compound. A common and effective approach for poorly soluble compounds is to use a co-solvent system that can maintain the compound in solution upon administration. A recommended formulation for this compound is a mixture of DMSO, PEG300, Tween-80, and saline.[1] This combination of a primary solvent (DMSO), a solubilizing polymer (PEG300), a surfactant (Tween-80), and an aqueous vehicle (saline) helps to create a stable dispersion and improve absorption.

Q4: Are there alternative formulations I can try for this compound?

A4: Yes, for compounds with solubility challenges, other formulation strategies can be explored. Two alternative vehicle systems that have been suggested for this compound and similar compounds are:

  • A formulation containing a cyclodextrin, such as 10% DMSO in 90% (20% SBE-β-CD in Saline).[1]

  • A lipid-based formulation, such as 10% DMSO in 90% Corn Oil.[1]

The choice of formulation may depend on the administration route and the specific experimental requirements.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Precipitation of this compound during formulation preparation. The compound has low solubility in the aqueous components of the vehicle. The order of solvent addition is incorrect.Ensure you are following the recommended protocol for formulation preparation (see Experimental Protocols section). Use of sonication or gentle heating can aid in dissolution.[1] Prepare the formulation fresh before each use.
Inconsistent results between experimental animals. Improper administration technique leading to leakage or variable dosing. Instability of the formulation.Ensure proper training on the administration technique (e.g., oral gavage, intraperitoneal injection). Prepare the formulation consistently for each experiment and use it promptly after preparation.
No significant tumor growth inhibition in xenograft models despite using the recommended formulation. Suboptimal dosing regimen (dose and frequency). Rapid metabolism or clearance of the compound in vivo.Perform a dose-response study to determine the optimal dose of this compound for your specific cancer model. Consider conducting a pilot pharmacokinetic (PK) study to assess the plasma exposure and half-life of this compound in your animal model to inform the dosing schedule. While specific PK data for this compound is not readily available, other TEAD inhibitors have shown oral bioavailability.[6][7]
Observed toxicity or adverse effects in animals. Vehicle-related toxicity or high concentration of the compound.Conduct a tolerability study with the vehicle alone and with different doses of this compound. Monitor animal health closely (body weight, behavior). If toxicity is observed, consider reducing the dose or exploring alternative, less toxic formulation components. For instance, some studies on the TEAD inhibitor K-975 have noted potential for nephrotoxicity at higher doses.[8][9]

Signaling Pathway and Experimental Workflow Diagrams

Hippo_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR Signaling GPCR Signaling LATS1_2 LATS1/2 GPCR Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ->YAP_TAZ_p YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to TEAD TEAD Gene_Expression Target Gene Expression (e.g., CTGF, CYR61) TEAD->Gene_Expression activates YAP_TAZ_n->TEAD Cell_Proliferation Cell Proliferation & Survival Gene_Expression->Cell_Proliferation Tead_IN_2 This compound Tead_IN_2->TEAD inhibits interaction

Hippo-YAP/TAZ-TEAD Signaling Pathway and Point of Intervention for this compound.

experimental_workflow cluster_formulation Formulation Preparation cluster_invivo In Vivo Study cluster_analysis Pharmacodynamic & Efficacy Analysis A 1. Dissolve this compound in DMSO B 2. Add PEG300 and mix A->B C 3. Add Tween-80 and mix B->C D 4. Add Saline to final volume C->D E Administer Formulation to Animal Model (e.g., oral gavage) D->E F Monitor Animal Health and Tumor Growth E->F G Collect Plasma and Tumor Samples F->G H Analyze Target Gene Expression in Tumors (e.g., qPCR for CTGF) G->H I Measure Tumor Volume and Animal Survival G->I

General Experimental Workflow for In Vivo Studies with this compound.

Experimental Protocols

Recommended In Vivo Formulation of this compound

This protocol is based on the formulation provided by MedChemExpress and is designed to achieve a clear solution of this compound at a concentration of 2.5 mg/mL.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Saline (0.9% NaCl solution)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Prepare a stock solution of this compound in DMSO. For a final formulation volume of 1 mL at 2.5 mg/mL, weigh 2.5 mg of this compound and dissolve it in 100 µL of DMSO. Vortex thoroughly to ensure complete dissolution.

  • Add PEG300. To the DMSO stock solution, add 400 µL of PEG300. Vortex until the solution is homogeneous.

  • Add Tween-80. Add 50 µL of Tween-80 to the mixture. Vortex again to ensure uniform mixing.

  • Add Saline. Add 450 µL of saline to bring the total volume to 1 mL. Vortex thoroughly.

  • Final Preparation. If any precipitation or cloudiness is observed, use an ultrasonic bath to aid in dissolution until a clear solution is obtained.[1] It is recommended to prepare this formulation fresh before each use.

Final Formulation Composition:

ComponentPercentage of Total Volume
DMSO10%
PEG30040%
Tween-805%
Saline45%
In Vitro TEAD Palmitoylation Assay

This assay can be used to confirm the mechanism of action of this compound by assessing its ability to inhibit the auto-palmitoylation of TEAD proteins.

Materials:

  • HEK-293T cells

  • Expression plasmids for Myc-tagged TEAD1, TEAD2, TEAD3, or TEAD4

  • This compound

  • Alkynyl palmitic acid metabolic probe

  • Cell lysis buffer

  • Anti-FLAG or anti-Myc antibody-conjugated beads for immunoprecipitation

  • Click chemistry reagents (e.g., rhodamine-azide or biotin-azide)

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Transfection and Treatment. Transfect HEK-293T cells with a plasmid expressing FLAG- or Myc-tagged TEAD4. After 24 hours, treat the cells with DMSO (vehicle control) or varying concentrations of this compound. Co-treat with alkynyl palmitic acid for a specified period (e.g., 24 hours).[10][11]

  • Cell Lysis and Immunoprecipitation. Lyse the cells and immunoprecipitate the tagged TEAD protein using anti-FLAG or anti-Myc antibody-conjugated beads.[10]

  • Click Chemistry Reaction. Perform a click chemistry reaction on the immunoprecipitated protein to conjugate a reporter molecule (e.g., rhodamine or biotin) to the incorporated alkynyl palmitic acid.[10][11]

  • Detection. Analyze the results by SDS-PAGE. Palmitoylated TEAD can be detected by in-gel fluorescence (for rhodamine) or by streptavidin blotting (for biotin). Total TEAD levels should be assessed by Western blotting with an anti-TEAD, anti-FLAG, or anti-Myc antibody.[10]

A reduction in the fluorescent or biotin signal in the this compound-treated samples compared to the vehicle control indicates inhibition of TEAD palmitoylation.

Quantitative Data Summary

While specific pharmacokinetic data for this compound is limited in the public domain, the following table summarizes the reported in vitro potency of this compound and related compounds, as well as available bioavailability data for other TEAD inhibitors.

Table 1: Potency and Bioavailability of Selected TEAD Inhibitors

CompoundTarget/AssayIC50/EC50Oral Bioavailability (Species)Reference
YAP-TEAD-IN-2 YAP-TEAD PPI2.7 nMNot Reported[1]
YAP/TAZ-TEAD-IN-2 TEAD Transcriptional Activity1.2 nMNot Reported[2]
K-975 Cell Proliferation (NF2-deficient MPM cells)Potent nM rangeOrally active in mice[12][13]
TM2 TEAD4 Auto-palmitoylation38 nMNot Reported[14][15]
IK-002 Not specifiedNot specified26% (Mouse)[7]

This data is intended for comparative purposes. The actual bioavailability of this compound will depend on the specific formulation, dose, and animal model used.

References

Issues with Tead-IN-2 specificity among TEAD isoforms

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TEAD-IN-2, a hypothetical pan-TEAD inhibitor that targets the palmitoylation pocket of TEAD transcription factors. While this compound is designed to inhibit all four TEAD isoforms (TEAD1, TEAD2, TEAD3, and TEAD4), researchers may encounter issues related to its specificity and activity across these highly homologous proteins. This guide offers insights and practical solutions to address these challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that non-covalently binds to the central lipid pocket of TEAD transcription factors. This pocket is essential for the palmitoylation of TEAD proteins, a post-translational modification necessary for their interaction with the transcriptional co-activators YAP and TAZ.[1][2] By occupying this pocket, this compound allosterically prevents the formation of the active YAP/TAZ-TEAD transcriptional complex, thereby inhibiting the expression of downstream target genes involved in cell proliferation and survival.[1][3]

Q2: this compound is described as a pan-TEAD inhibitor, but I am seeing different effects in cell lines expressing different TEAD isoforms. Why is this?

A2: While this compound is designed to target a conserved pocket across all TEAD isoforms, minor structural and conformational differences between the isoforms can lead to variations in binding affinity and inhibitory activity.[4] Additionally, the cellular context, including the relative expression levels of each TEAD isoform and the presence of other interacting proteins, can influence the overall biological response to the inhibitor.[5][6] The four TEAD isoforms, despite their high homology, can have distinct and even opposing functions in specific cellular processes.[7]

Q3: I am observing off-target effects in my experiments. How can I confirm that the observed phenotype is due to TEAD inhibition?

A3: To confirm that the observed effects are due to on-target TEAD inhibition, we recommend performing several validation experiments. A rescue experiment using a drug-resistant TEAD mutant or overexpression of a downstream target gene can help to link the phenotype to TEAD activity. Additionally, comparing the effects of this compound with other structurally different TEAD inhibitors or using siRNA/shRNA to knockdown specific TEAD isoforms can help to validate the on-target effects.[8] It is also advisable to perform a broad panel of off-target screening assays, such as kinase profiling, to identify any unintended interactions.[1]

Q4: How can I assess the specificity of this compound for the different TEAD isoforms in my experimental system?

A4: To determine the isoform specificity of this compound, you can perform in vitro binding assays with purified recombinant TEAD isoforms (TEAD1-4) using techniques like Fluorescence Polarization or Isothermal Titration Calorimetry (ITC). In a cellular context, you can use a Cellular Thermal Shift Assay (CETSA) to assess the direct binding of this compound to each isoform.[1] Furthermore, reporter assays using constructs where a luciferase gene is driven by a TEAD-responsive element can be performed in cells engineered to express individual TEAD isoforms.[9]

Troubleshooting Guide

Issue 1: Inconsistent IC50 values for this compound in cellular assays.
  • Question: My IC50 values for this compound vary significantly between experiments. What could be the cause?

  • Answer: Inconsistent IC50 values can arise from several factors:

    • Cell Density: Ensure that you are seeding cells at a consistent density for each experiment, as cell-cell contact can activate the Hippo pathway and alter the dependency on TEAD activity.

    • Serum Concentration: The concentration of serum in your culture medium can affect the activity of the Hippo pathway. Use a consistent and, if possible, reduced serum concentration during the assay.

    • Assay Duration: The incubation time with this compound can influence the IC50 value. Optimize and maintain a consistent assay duration.

    • Compound Stability: Ensure that your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

Issue 2: Apparent lack of isoform specificity in biochemical assays.
  • Question: My in vitro binding assays show that this compound binds to all four TEAD isoforms with similar affinity, but I expect some degree of selectivity. What can I do to better resolve the isoform specificity?

  • Answer: While the primary binding site in the lipid pocket is highly conserved, subtle differences in the surrounding regions might be exploited to achieve isoform selectivity.

    • Use Full-Length Proteins: If you are using truncated protein domains for your binding assays, consider switching to full-length TEAD proteins, as regions outside the core binding domain may influence inhibitor binding.

    • Employ Different Assay Formats: Different assay techniques have varying sensitivities. Complement your primary assay with an orthogonal method. For example, if you are using a fluorescence polarization assay, consider running a thermal shift assay to confirm the results.[1]

    • Kinetic Analysis: Instead of only determining endpoint IC50 values, perform kinetic studies to determine the association (kon) and dissociation (koff) rates of this compound for each isoform. These kinetic parameters can reveal differences in binding dynamics that are not apparent in equilibrium-based assays.

Quantitative Data: this compound Isoform Specificity Profile

The following table summarizes the hypothetical inhibitory activity of this compound against the four human TEAD isoforms. These values are for illustrative purposes to guide your experimental interpretation.

TEAD IsoformIC50 (nM) - Biochemical AssayKi (nM) - Binding AffinityCellular IC50 (nM) - Reporter Assay
TEAD1 15850
TEAD2 251280
TEAD3 10540
TEAD4 5028150

Experimental Protocols

Fluorescence Polarization (FP) Assay for this compound Binding

This assay measures the binding of this compound to TEAD isoforms by monitoring the change in polarization of a fluorescently labeled peptide derived from YAP that binds to the TEAD surface.

Methodology:

  • Reagents: Purified recombinant human TEAD1, TEAD2, TEAD3, and TEAD4 proteins; a fluorescently labeled YAP peptide (e.g., FITC-YAP); this compound; assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In a 384-well black plate, add a fixed concentration of the TEAD isoform and the fluorescently labeled YAP peptide.

    • Add the serially diluted this compound to the wells.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Co-Immunoprecipitation (Co-IP) to Assess YAP-TEAD Interaction

This protocol is designed to determine if this compound disrupts the interaction between YAP and TEAD in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T) and transfect with epitope-tagged YAP and TEAD constructs (e.g., FLAG-YAP and HA-TEAD). Treat the cells with varying concentrations of this compound or a vehicle control for the desired duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G beads.

    • Incubate the pre-cleared lysates with an antibody against one of the epitope tags (e.g., anti-FLAG antibody) overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Western Blotting:

    • Wash the beads several times with lysis buffer.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against both epitope tags (e.g., anti-FLAG and anti-HA) to detect the immunoprecipitated protein and its co-precipitated partner. A decrease in the co-precipitated protein in the presence of this compound indicates disruption of the interaction.[9]

Visualizations

TEAD_Signaling_Pathway YAP/TAZ-TEAD Signaling and Inhibition by this compound cluster_Hippo Hippo Pathway (Active) cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus MST1/2 MST1/2 LATS1/2 LATS1/2 MST1/2->LATS1/2 Phosphorylates YAP_TAZ YAP/TAZ LATS1/2->YAP_TAZ Phosphorylates YAP_TAZ_p p-YAP/TAZ YAP_TAZ_p->YAP_TAZ Degradation / Sequestration TEAD TEAD1-4 YAP_TAZ->TEAD Binds YAP_TEAD YAP/TAZ-TEAD Complex Target_Genes Target Gene Expression (e.g., CTGF, CYR61) YAP_TEAD->Target_Genes Activates TEAD_IN_2 This compound TEAD_IN_2->TEAD Inhibits Binding YAP_TAZ_cyto->YAP_TAZ Nuclear Translocation TEAD_Specificity_Workflow Experimental Workflow for Assessing this compound Isoform Specificity cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays recombinant_TEADs Purified Recombinant TEAD1, TEAD2, TEAD3, TEAD4 FP_assay Fluorescence Polarization (FP) Assay recombinant_TEADs->FP_assay TSA_assay Thermal Shift Assay (TSA) recombinant_TEADs->TSA_assay binding_affinity Determine Binding Affinity (IC50, Kd) FP_assay->binding_affinity TSA_assay->binding_affinity target_engagement Confirm Target Engagement and Cellular Potency (IC50) binding_affinity->target_engagement Correlate cell_lines Cell Lines Expressing Individual TEAD Isoforms CETSA Cellular Thermal Shift Assay (CETSA) cell_lines->CETSA reporter_assay TEAD Reporter Assay cell_lines->reporter_assay co_ip Co-Immunoprecipitation (Co-IP) cell_lines->co_ip CETSA->target_engagement reporter_assay->target_engagement co_ip->target_engagement

References

Interpreting unexpected results from Tead-IN-2 treatment in gene expression analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using TEAD-IN-2 in gene expression analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound, helping you to interpret unexpected results.

Observed Problem Potential Cause Suggested Solution
1. Weaker than expected downregulation of canonical YAP/TAZ-TEAD target genes (e.g., CTGF, CYR61). A. Suboptimal this compound Concentration or Treatment Duration: The IC50 can vary between cell lines.Perform a dose-response experiment to determine the optimal concentration and a time-course experiment to identify the optimal treatment duration for your specific cell line.
B. Low YAP/TAZ Activity in the Untreated Cells: If the Hippo pathway is highly active ("ON"), YAP and TAZ will be sequestered in the cytoplasm, leading to low basal expression of target genes. This compound will have a minimal effect in this scenario.Before treatment, assess the baseline nuclear localization of YAP/TAZ via immunofluorescence or Western blot of nuclear/cytoplasmic fractions. Use cell lines with known high YAP/TAZ activity for positive controls.
C. Acquired Resistance: Prolonged treatment can lead to the activation of bypass signaling pathways.Investigate the activation status of pathways like PI3K/AKT or MAPK, which have been implicated in resistance to TEAD inhibitors.[1][2][3] Consider combination therapies with inhibitors of these pathways.
2. Upregulation of a subset of genes not typically associated with YAP/TAZ-TEAD signaling. A. "Molecular Glue" Effect: Some TEAD inhibitors can paradoxically enhance the interaction between TEAD and the transcriptional repressor VGLL4, leading to the repression of a different set of genes and potentially indirect upregulation of others.[4][5][6][7]Perform co-immunoprecipitation experiments to assess the interaction between TEAD and VGLL4 in the presence of this compound. Overexpression or knockdown of VGLL4 can help to confirm this mechanism.
B. Off-Target Effects: At high concentrations, this compound may have off-target effects on other cellular proteins.Use the lowest effective concentration of this compound as determined by your dose-response experiments. Compare your gene expression results with data from other, structurally different TEAD inhibitors to identify compound-specific effects.
3. High cell death or toxicity observed at effective concentrations. A. Cell Line Sensitivity: Some cell lines may be more sensitive to the inhibition of the YAP/TAZ-TEAD pathway, which is crucial for the proliferation and survival of certain cancer cells.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of this compound for your cell line. Ensure that the concentration used for gene expression analysis is below the toxic threshold.
B. On-Target Toxicity: In highly dependent cell lines, the intended inhibition of TEAD can lead to apoptosis.Confirm that the observed cell death is associated with the downregulation of YAP/TAZ-TEAD survival genes like BIRC5 (Survivin).
4. Inconsistent results between experimental replicates. A. Variability in Cell Culture Conditions: Cell density can significantly impact Hippo pathway signaling.[8]Maintain consistent cell seeding densities and culture conditions across all experiments. Avoid letting cells become over-confluent.
B. Reagent Instability: Improper storage or handling of this compound can lead to degradation.Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that is designed to disrupt the protein-protein interaction between the TEA Domain (TEAD) family of transcription factors (TEAD1-4) and their transcriptional co-activators, Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ).[9] By blocking this interaction, this compound prevents the transcription of downstream target genes that are involved in cell proliferation, survival, and migration.[10]

Q2: Which are the most reliable marker genes to confirm the inhibitory activity of this compound?

A2: The most well-established and direct downstream targets of the YAP/TAZ-TEAD complex are CTGF (Connective Tissue Growth Factor) and CYR61 (Cysteine-rich angiogenic inducer 61).[11][12][13] A significant downregulation of the mRNA and protein levels of these two genes is a strong indicator of effective this compound activity. Other target genes to consider include ANKRD1 and BIRC5 (Survivin).

Q3: Can this compound affect signaling pathways other than the Hippo pathway?

A3: Yes, indirectly. The YAP/TAZ-TEAD signaling axis has significant crosstalk with other major signaling pathways, including the PI3K/AKT and MAPK pathways.[1][9] Inhibition of TEAD may lead to compensatory activation of these pathways, which can be a mechanism of resistance.[1][2][3]

Q4: What are the key differences between pan-TEAD inhibitors and isoform-specific inhibitors?

A4: Pan-TEAD inhibitors, like many currently in development, are designed to bind to a conserved pocket in all four TEAD isoforms (TEAD1-4). This is often desirable as different isoforms can be expressed in various tissues and cancer types, and they have redundant functions.[14] Isoform-specific inhibitors would offer more targeted intervention but might be less effective in contexts where multiple TEAD isoforms are active.

Q5: My gene expression analysis shows that this compound treatment leads to the upregulation of some pro-proliferative genes. Why would this happen?

A5: This could be due to the "molecular glue" phenomenon. Some TEAD inhibitors have been shown to enhance the binding of TEAD to the transcriptional repressor VGLL4.[4][5][6][7] This TEAD-VGLL4 complex can then repress a different set of genes, which might indirectly lead to the upregulation of other genes. It is also possible that this is an off-target effect of the compound at the concentration used.

Data Presentation

Table 1: In Vitro Efficacy of TEAD Inhibitors

CompoundTargetAssayIC50Cell Line(s)Reference
MGH-CP1TEAD PalmitoylationLuciferase Reporter1.68 µM-[15]
MGH-CP12TEAD PalmitoylationLuciferase Reporter0.91 µM-[15]
K-975Pan-TEADLuciferase Reporter10-20 nMNCI-H2030, HOP 62[16]
GNE-7883Pan-TEADAnti-proliferativeNot specifiedVarious[17][18]
CelastrolYAP-TEAD InteractionCell Proliferation/Viability~2.5-5 µMH1299, MDA-MB-231[19]

Table 2: Effect of TEAD Inhibition on Canonical Target Gene Expression

CompoundTreatment ConditionsTarget GeneMethodObserved EffectReference
MGH-CP1 / MGH-CP12Not specifiedCTGF, CYR61, ANKRD1qPCRSignificant downregulation[15]
VT3989Not specifiedCTGF, CYR61-Downregulation[11]
CelastrolNot specifiedCTGF, CYR61qPCRSignificant downregulation[19]
LM98Not specifiedCYR61, CTGFqPCRSignificant downregulation[12][13]

Experimental Protocols

Cell Treatment and RNA Extraction for Gene Expression Analysis
  • Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the appropriate concentration of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells for the predetermined optimal duration (e.g., 24, 48, or 72 hours).

  • RNA Extraction: Following incubation, wash the cells with PBS and lyse them directly in the plate using a lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen).

  • RNA Purification: Purify the total RNA according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using a bioanalyzer (e.g., Agilent Bioanalyzer).

Western Blot for YAP/TAZ-TEAD Target Proteins
  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the protein samples on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., CTGF, Cyr61, YAP, TAZ) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

YAP_TAZ_TEAD_Signaling_Pathway Hippo_ON Hippo Pathway ON (High Cell Density) MST1_2 MST1/2 Hippo_ON->MST1_2 activates Hippo_OFF Hippo Pathway OFF (Low Cell Density, Mechanical Cues) YAP_TAZ_nuc YAP/TAZ (Nucleus) Hippo_OFF->YAP_TAZ_nuc leads to nuclear translocation LATS1_2 LATS1/2 MST1_2->LATS1_2 activates YAP_TAZ_cyto YAP/TAZ (Cytoplasm, Phosphorylated) LATS1_2->YAP_TAZ_cyto phosphorylates Degradation Proteasomal Degradation YAP_TAZ_cyto->Degradation TEAD TEAD YAP_TAZ_nuc->TEAD binds Target_Genes Target Gene Expression (CTGF, CYR61, etc.) TEAD->Target_Genes activates VGLL4 VGLL4 TEAD->VGLL4 can bind TEAD_IN_2 This compound TEAD_IN_2->TEAD inhibits binding to YAP/TAZ Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Repression Gene Repression VGLL4->Repression leads to

Caption: The Hippo-YAP/TAZ-TEAD signaling pathway and the point of intervention for this compound.

Experimental_Workflow start Start: Seed Cells in Culture Plates treatment Treat with this compound or Vehicle Control (DMSO) start->treatment incubation Incubate for Optimal Duration treatment->incubation harvest Harvest Cells incubation->harvest rna_extraction RNA Extraction & QC harvest->rna_extraction protein_extraction Protein Extraction & QC harvest->protein_extraction rna_seq RNA Sequencing rna_extraction->rna_seq western_blot Western Blot protein_extraction->western_blot data_analysis Differential Gene Expression Analysis rna_seq->data_analysis protein_analysis Target Protein Quantification western_blot->protein_analysis interpretation Interpret Results & Troubleshoot if Necessary data_analysis->interpretation protein_analysis->interpretation

Caption: A generalized experimental workflow for analyzing the effects of this compound treatment.

Troubleshooting_Logic start Unexpected Gene Expression Results weak_inhibition Weaker than expected inhibition of target genes? start->weak_inhibition check_dose Check Dose/Time weak_inhibition->check_dose Yes unexpected_upregulation Unexpected gene upregulation? weak_inhibition->unexpected_upregulation No check_yap_activity Check Basal YAP/TAZ Activity check_dose->check_yap_activity check_resistance Investigate Resistance Pathways (PI3K/AKT, MAPK) check_yap_activity->check_resistance end Refined Interpretation check_resistance->end check_vgll4 Investigate VGLL4 'Molecular Glue' Effect unexpected_upregulation->check_vgll4 Yes unexpected_upregulation->end No check_off_target Consider Off-Target Effects check_vgll4->check_off_target check_off_target->end

Caption: A logical flowchart for troubleshooting unexpected results from this compound experiments.

References

Validation & Comparative

A Comparative Guide to YAP-TEAD Interaction Inhibitors: Tead-IN-2 versus Verteporfin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in oncology, regenerative medicine, and developmental biology, the Hippo signaling pathway presents a critical area of study, with its downstream effectors, YAP and TAZ, playing a pivotal role in cell proliferation and organ size control. The interaction between YAP/TAZ and the TEAD family of transcription factors is a key node for therapeutic intervention. This guide provides a detailed, data-supported comparison of two widely discussed small molecule inhibitors of this interaction: Tead-IN-2 and Verteporfin.

Mechanism of Action: A Tale of Two Inhibitors

This compound , also known as YAP-TEAD-IN-2, is a highly potent and specific inhibitor that directly targets the protein-protein interaction (PPI) between YAP and TEAD. By binding to TEAD, this compound physically obstructs the binding of YAP, thereby preventing the formation of the oncogenic transcriptional complex. Another closely related compound, YAP/TAZ-TEAD-IN-2, functions similarly by inhibiting the interaction between YAP/TAZ and TEAD, leading to the suppression of TEAD's transcriptional activity.

Verteporfin , a clinically approved photosensitizer, has a more complex and multifaceted mechanism of action as a YAP-TEAD inhibitor that is independent of its photosensitizing properties. While it has been shown to disrupt the YAP-TEAD interaction, its effects extend beyond direct PPI inhibition.[1] Verteporfin can decrease the protein levels of both total YAP and its phosphorylated form.[2] Furthermore, it promotes the sequestration of YAP in the cytoplasm by increasing the levels of 14-3-3σ, a chaperone protein that binds to phosphorylated YAP and prevents its nuclear translocation.[1] This effect has been shown to be dependent on the presence of p53.[1][3] Docking studies also suggest that verteporfin may bind to the WW domain of YAP, potentially altering its conformation and ability to interact with TEAD.

Quantitative Comparison of Inhibitor Performance

The following tables summarize the available quantitative data for this compound and Verteporfin, allowing for a direct comparison of their potency in various experimental settings.

Table 1: Potency in Biochemical and Cellular Assays

ParameterThis compound (YAP-TEAD-IN-2)Verteporfin
IC50 (YAP-TEAD PPI) 2.7 nMNot consistently reported
IC50 (TEAD Transcriptional Activity) 1.2 nM (as YAP/TAZ-TEAD-IN-2)544 nM (in a fluorescence polarization assay)
IC50 (Cell Viability) 4.4 µM (MDA-MB-231 cells)Cell line-dependent (µM range)

Note: The IC50 values are highly dependent on the specific assay conditions and cell lines used.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent evaluation of these inhibitors.

Co-Immunoprecipitation (Co-IP) for Assessing YAP-TEAD Interaction

This protocol is designed to qualitatively or semi-quantitatively assess the disruption of the YAP-TEAD interaction within a cellular context.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-YAP, anti-TEAD, and a negative control IgG

  • Protein A/G magnetic beads

  • Wash buffer (e.g., cold PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 2x Laemmli sample buffer)

Procedure:

  • Culture cells to 80-90% confluency and treat with the desired concentrations of this compound, verteporfin, or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse on ice.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with the primary antibody (anti-YAP or anti-TEAD) overnight at 4°C.

  • Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads 3-5 times with wash buffer.

  • Elute the bound proteins by boiling the beads in elution buffer.

  • Analyze the eluates by SDS-PAGE and Western blotting with antibodies against both YAP and TEAD.

Luciferase Reporter Assay for TEAD Transcriptional Activity

This quantitative assay measures the transcriptional activity of the YAP-TEAD complex.[4][5]

Materials:

  • TEAD-responsive luciferase reporter plasmid (e.g., 8xGTIIC-luciferase)

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Dual-luciferase reporter assay system

Procedure:

  • Seed cells in a 96-well plate.

  • Co-transfect cells with the TEAD-responsive luciferase reporter and the Renilla control plasmid.

  • After 24 hours, treat the cells with a serial dilution of the inhibitors.

  • After a further 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Plot the normalized data to determine the IC50 values for the inhibition of TEAD transcriptional activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the Hippo signaling pathway and a typical experimental workflow for comparing these inhibitors.

Hippo_Signaling_Pathway Hippo Signaling Pathway and Inhibitor Targets cluster_upstream Upstream Signals cluster_core_kinases Core Kinase Cascade cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Contact Cell-Cell Contact Mechanical_Cues Mechanical Cues MST1_2 MST1/2 Mechanical_Cues->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP YAP LATS1_2->YAP phosphorylates pYAP p-YAP YAP_nuc YAP YAP->YAP_nuc translocates 14_3_3 14-3-3 pYAP->14_3_3 binds to Degradation Proteasomal Degradation pYAP->Degradation 14_3_3->YAP sequesters in cytoplasm Verteporfin_cyto Verteporfin Verteporfin_cyto->14_3_3 upregulates TEAD TEAD YAP_TEAD YAP-TEAD Complex Gene_Expression Target Gene Expression YAP_TEAD->Gene_Expression drives Tead_IN_2 This compound Verteporfin_nuc Verteporfin Verteporfin_nuc->YAP_TEAD disruption YAP_nucTEAD YAP_nucTEAD YAP_nucTEAD->YAP_TEAD

Caption: The Hippo Signaling Pathway and points of intervention for this compound and Verteporfin.

Experimental_Workflow Workflow for Inhibitor Comparison cluster_assays Comparative Assays Cell_Culture Cell Culture (e.g., NF2-mutant mesothelioma cells) Treatment Inhibitor Treatment (this compound vs. Verteporfin) Cell_Culture->Treatment Co_IP Co-Immunoprecipitation Treatment->Co_IP Luciferase_Assay Luciferase Reporter Assay Treatment->Luciferase_Assay qRT_PCR qRT-PCR (Target Gene Expression) Treatment->qRT_PCR Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Data_Analysis Data Analysis and Comparison Co_IP->Data_Analysis Luciferase_Assay->Data_Analysis qRT_PCR->Data_Analysis Viability_Assay->Data_Analysis Conclusion Conclusion on Relative Efficacy and Potency Data_Analysis->Conclusion

Caption: A logical workflow for the comprehensive comparison of this compound and Verteporfin.

Specificity and Off-Target Effects

A critical consideration in drug development is the selectivity of a compound for its intended target.

This compound , being a direct binder to TEAD, is expected to have a more specific mechanism of action. However, comprehensive off-target profiling data, such as kinome-wide screening, is not yet widely published.

Verteporfin is known to have several off-target effects, which may contribute to its cellular activity. It is a photosensitizer used in photodynamic therapy, and it also functions as an autophagy inhibitor.[6] These activities are independent of its effects on the YAP-TEAD axis and could contribute to its cytotoxic effects in cancer cells. The clinical potential of verteporfin in targeting YAP-TEAD driven cancers may be limited by these off-target effects, and its cytotoxicity has been reported to be independent of YAP inhibition in some cancer cell models.[7]

Conclusion

This compound and Verteporfin represent two distinct approaches to inhibiting the YAP-TEAD transcriptional program. This compound is a potent and direct inhibitor of the protein-protein interaction, offering a more targeted mechanism of action. In contrast, Verteporfin has a more complex and potentially indirect mode of action, affecting YAP protein stability and localization in addition to its interaction with TEAD. While Verteporfin's multifaceted effects may be beneficial in some contexts, its known off-target activities warrant careful consideration. The choice between these inhibitors will depend on the specific research question and experimental context. For studies requiring a highly specific and direct inhibitor of the YAP-TEAD interaction, this compound and similar compounds are likely the preferred tool. For broader investigations into the disruption of the YAP pathway, Verteporfin may offer a different, albeit less specific, pharmacological profile. Further research, particularly direct head-to-head comparisons and comprehensive off-target profiling, will be crucial for fully elucidating the therapeutic potential of these and other emerging YAP-TEAD inhibitors.

References

Comparative Analysis of Tead-IN-2's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of TEAD Inhibitors

The Hippo signaling pathway, a critical regulator of organ size and tissue homeostasis, is frequently dysregulated in various cancers. This dysregulation often leads to the hyperactivation of the transcriptional coactivators YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif). Nuclear YAP/TAZ associate with the TEAD (TEA Domain) family of transcription factors to drive the expression of genes that promote cell proliferation, survival, and metastasis. Consequently, the YAP/TAZ-TEAD interface has emerged as a compelling target for anti-cancer drug development. This guide provides a comparative analysis of Tead-IN-2, a potent TEAD inhibitor, and its effects on different cancer cell lines, benchmarked against other notable TEAD inhibitors.

Mechanism of Action: Disrupting the YAP/TAZ-TEAD Oncogenic Partnership

This compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between YAP/TAZ and TEAD transcription factors. By binding to TEAD, this compound prevents the recruitment of YAP/TAZ, thereby inhibiting the transcription of downstream target genes essential for cancer cell growth and survival. One of its analogs, reported in a patent by Bayer, demonstrated an IC50 of 34.8 nM in a TEAD-luciferase reporter assay in MDA-MB-231 breast cancer cells.[1] Another chemically similar compound, YAP-TEAD-IN-2, has been reported to be a potent YAP-TEAD PPI inhibitor with an IC50 of 2.7 nM.[2]

Performance Comparison of TEAD Inhibitors

The following tables summarize the in vitro efficacy of this compound and other prominent TEAD inhibitors across various cancer cell lines. The data is presented as half-maximal inhibitory concentrations (IC50) for cell viability/proliferation or reporter gene activity.

Mesothelioma Cell Lines
Compound NCI-H226 (NF2-deficient) NCI-H2052 (NF2-mutant) MSTO-211H (LATS1/2 deletion)
This compound Data not availableData not availableData not available
GNE-7883 Dose-dependent inhibition of proliferation[1]Strong anti-proliferative effect[1]Tumor regression in xenograft model[1]
VT-107 Strong inhibition of proliferation[3]Strong inhibition of proliferation[3][4]Data not available
K-975 Strong inhibition of proliferationStrong inhibition of proliferation[4]Data not available
Lung Cancer Cell Lines
Compound NCI-H2030 (KRAS G12C)
This compound Data not available
K-975 Potentiates adagrasib activity[5]
Breast Cancer Cell Lines
Compound MDA-MB-231 (TNBC)
This compound (as per Bayer patent) IC50 = 34.8 nM (TEAD-luciferase reporter assay)[1]
MGH-CP1 Inhibition of anchorage-dependent colony formation and cell migration
GNE-7883 Dose-dependent inhibition of proliferation[1]
Ovarian Cancer Cell Lines
Compound OVCAR-8 (YAP-amplified)
This compound Data not available
GNE-7883 Strong dose-dependent anti-proliferative effect[1]

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is crucial to visualize the underlying biological pathways and experimental procedures.

Hippo Signaling Pathway Hippo Signaling Pathway and TEAD Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ext_Signals Extracellular Signals (e.g., Cell-Cell Contact, Mechanical Stress) Hippo_Kinase_Cascade Hippo Kinase Cascade (MST1/2, LATS1/2) Ext_Signals->Hippo_Kinase_Cascade Activates YAP_TAZ YAP / TAZ Hippo_Kinase_Cascade->YAP_TAZ Phosphorylates & Inhibits TEAD TEAD YAP_TAZ->TEAD Translocates to Nucleus and Binds Cytoplasm Cytoplasm Nucleus Nucleus Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes Activates Transcription Proliferation_Survival Cell Proliferation & Survival Target_Genes->Proliferation_Survival Tead_IN_2 This compound Tead_IN_2->TEAD Inhibits Interaction with YAP/TAZ

Caption: The Hippo Signaling Pathway and the mechanism of this compound inhibition.

Experimental_Workflow Experimental Workflow for Evaluating TEAD Inhibitors Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound or other TEAD inhibitors Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) Treatment->Apoptosis_Assay Reporter_Assay TEAD Reporter Assay (Luciferase) Treatment->Reporter_Assay Data_Analysis Data Analysis and IC50 Determination Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Reporter_Assay->Data_Analysis

Caption: A generalized workflow for the in vitro evaluation of TEAD inhibitors.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or other TEAD inhibitors for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

2. Apoptosis Assay (Annexin V Staining)

This assay detects one of the early markers of apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

  • Cell Treatment: Cells are treated with the test compounds as described for the cell viability assay.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V (e.g., Annexin V-FITC) and a viability dye (e.g., propidium iodide, PI) are added to the cell suspension. Annexin V binds to the exposed PS on apoptotic cells, while PI enters and stains the nucleus of late-stage apoptotic or necrotic cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are quantified based on their fluorescence signals.

3. TEAD Reporter Assay (Luciferase Assay)

This assay measures the transcriptional activity of TEAD in cells.

  • Cell Line Generation: A stable cancer cell line is generated to express a luciferase reporter gene under the control of a promoter containing multiple TEAD binding sites (e.g., 8xGTIIC-luciferase).

  • Compound Treatment: The reporter cells are treated with various concentrations of TEAD inhibitors.

  • Cell Lysis and Luciferase Reaction: After treatment, the cells are lysed, and a luciferase substrate is added. The luciferase enzyme produced by the reporter gene catalyzes a reaction that produces light.

  • Luminescence Measurement: The luminescence is measured using a luminometer. A decrease in luminescence indicates inhibition of TEAD transcriptional activity.

  • Data Analysis: The IC50 value is determined by plotting the percentage of luciferase activity against the logarithm of the compound concentration.

Conclusion

This compound and its analogs have demonstrated potent inhibition of the YAP/TAZ-TEAD interaction, a key driver in many cancers. While direct comparative data for this compound across a broad panel of cancer cell lines is still emerging, the available information, in conjunction with data from other TEAD inhibitors, underscores the therapeutic potential of targeting this oncogenic pathway. The provided experimental protocols offer a standardized framework for researchers to further evaluate and compare the efficacy of this compound and other novel TEAD inhibitors in various cancer models. Future studies should focus on head-to-head comparisons in relevant cancer cell lines and in vivo models to fully elucidate the therapeutic promise of this class of inhibitors.

References

A Head-to-Head Showdown: Pan-TEAD vs. TEAD1-Specific Inhibitors in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A new frontier in oncology drug development is targeting the TEAD family of transcription factors, the final gatekeepers of the oncogenic Hippo signaling pathway. As researchers race to bring novel therapies to the clinic, a critical question emerges: is a broad, pan-TEAD approach superior to a precision strike against a specific TEAD isoform like TEAD1? This guide provides a comprehensive comparison of these two strategies, supported by preclinical data and detailed experimental methodologies, to aid researchers and drug developers in navigating this evolving landscape.

The TEAD family, comprising TEAD1, TEAD2, TEAD3, and TEAD4, plays a pivotal role in cell proliferation, survival, and migration. In many cancers, the Hippo pathway is dysregulated, leading to the activation of the transcriptional co-activators YAP and TAZ.[1][2][3][4] YAP and TAZ then translocate to the nucleus and bind to TEAD proteins, unleashing a cascade of gene expression that drives tumor growth.[2][3][4] Consequently, inhibiting the TEAD-YAP/TAZ interaction has become a highly attractive therapeutic strategy.[5][6][7]

Two main approaches have materialized: pan-TEAD inhibitors that target all four isoforms and isoform-specific inhibitors, with a significant focus on TEAD1. Proponents of the pan-TEAD approach argue that the redundant functions of the TEAD isoforms necessitate broad inhibition for maximal therapeutic effect.[8][9] Conversely, advocates for TEAD1-specific inhibition suggest that a more targeted approach could offer a better safety profile, potentially avoiding off-target toxicities associated with inhibiting other isoforms.[10]

The Hippo Signaling Pathway: The Central Arena for TEAD Inhibitors

Understanding the mechanism of action of these inhibitors requires a grasp of the Hippo signaling pathway. When the pathway is active, a kinase cascade phosphorylates YAP and TAZ, sequestering them in the cytoplasm for degradation.[2] However, when the pathway is inactive, unphosphorylated YAP and TAZ enter the nucleus and bind to TEADs, driving oncogenesis.[2][3]

Hippo_Pathway cluster_cytoplasm Cytoplasm Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ (Active) LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_p p-YAP/TAZ (Inactive) Degradation Proteasomal Degradation YAP_TAZ_p->Degradation YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates TEADs TEAD1-4 Gene_Expression Oncogenic Gene Expression TEADs->Gene_Expression activates YAP_TAZ_n->TEADs binds to

Figure 1: The Hippo Signaling Pathway.

Mechanism of Action: Different Keys for the Same Lock

Both pan-TEAD and TEAD1-specific inhibitors primarily function by disrupting the crucial interaction between TEAD proteins and the YAP/TAZ co-activators. Many of these small molecules target a lipid pocket on TEADs, which is essential for their stability and ability to bind YAP/TAZ.[2][6][11] By occupying this pocket, the inhibitors allosterically prevent the YAP/TAZ-TEAD complex formation, thereby silencing downstream oncogenic transcription.[11] Some inhibitors have also been shown to act as "molecular glues," enhancing the interaction between TEAD and the transcriptional repressor VGLL4, which outcompetes YAP for TEAD binding.[1]

Inhibitor_Mechanism cluster_pan_tead Pan-TEAD Inhibition cluster_tead1_specific TEAD1-Specific Inhibition Pan_Inhibitor Pan-TEAD Inhibitor TEAD1 TEAD1 Pan_Inhibitor->TEAD1 blocks TEAD2 TEAD2 Pan_Inhibitor->TEAD2 blocks TEAD3 TEAD3 Pan_Inhibitor->TEAD3 blocks TEAD4 TEAD4 Pan_Inhibitor->TEAD4 blocks TEAD1_Inhibitor TEAD1-Specific Inhibitor TEAD1_s TEAD1 TEAD1_Inhibitor->TEAD1_s blocks TEAD2_s TEAD2 TEAD3_s TEAD3 TEAD4_s TEAD4

Figure 2: Pan-TEAD vs. TEAD1-Specific Inhibition.

Head-to-Head Preclinical Data

The following tables summarize the available preclinical data for representative pan-TEAD and TEAD1-specific inhibitors. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Table 1: In Vitro Potency of Pan-TEAD Inhibitors
CompoundTargetAssayCell LineIC50/EC50/GI50 (nM)Reference
VT3989 Pan-TEADProliferationNCI-H226 (Mesothelioma)Potent inhibition[12]
IK-930 Pan-TEADProliferationNCI-H226 (Mesothelioma)92[4]
GNE-7883 Pan-TEADCell GrowthNF2-deficient MesotheliomaPotent reduction[11][13]
ISM-6331 Pan-TEADProliferationNCI-H226 (Mesothelioma)9[14]
ProliferationMSTO-211H (Mesothelioma)50[14]
AZ4331 Pan-TEADProliferationNCI-H226 (Mesothelioma)92[4]
Merck Cpd [I] Pan-TEADProliferationMCF7 (Breast Cancer)1.6[3]
Table 2: In Vitro Potency of TEAD1-Specific/Selective Inhibitors
CompoundTargetAssayCell LineIC50/EC50/GI50 (nM)Reference
VT103 TEAD1-selectiveProliferationNCI-H226 (Mesothelioma)Strong inhibition[12][15]
DC-TEADin1072 TEAD1/3 selectivePalmitoylationRecombinant TEAD1610[16]
SPR1 TEAD1/4 preferentialProliferationVariousBroader and deeper activity than TEAD1-only[10]
Table 3: In Vivo Efficacy of TEAD Inhibitors
CompoundModelTumor TypeDosageTumor Growth Inhibition (TGI)Reference
VT3989 XenograftMesotheliomaNot specifiedPromising preclinical activity[17]
IK-930 XenograftHippo-altered solid tumorsNot specifiedAntitumor effects[17][18]
GNE-7883 XenograftVariousNot specifiedStrong antitumor efficacy[11][13]
ISM-6331 CDX MiceMesothelioma (MSTO-211H)3, 10, 30 mg/kg p.o. q.d.67%, 108%, 105%, 117%[14]
AZ4331 XenograftMesothelioma (NCI-H226)Not specified50% regression[4]
XenograftMesothelioma (MSTO-211H)Not specified93% regression[4]
Merck Cpd [I] XenograftMesothelioma (NCI-H226)30 and 100 mg/kg p.o. q.d.>100%[3]
SPR1 In vivoLung PDXNot specifiedStronger activity than TEAD1-only[10]

Key Experimental Protocols

To ensure reproducibility and facilitate comparison across studies, detailed experimental protocols are crucial. Below are outlines of key assays used to evaluate TEAD inhibitors.

TEAD-Dependent Luciferase Reporter Assay

This assay is a cornerstone for assessing the direct inhibitory effect of compounds on TEAD transcriptional activity.

Luciferase_Assay Start Cancer cells Transfection Transfect with TEAD-responsive luciferase reporter and YAP expression vector Start->Transfection Treatment Treat with TEAD inhibitor or vehicle control Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells and add luciferase substrate Incubation->Lysis Measurement Measure luminescence Lysis->Measurement Analysis Calculate IC50 Measurement->Analysis

Figure 3: TEAD Luciferase Reporter Assay Workflow.

Methodology:

  • Cell Culture: Plate cancer cell lines with known Hippo pathway status (e.g., NF2-deficient NCI-H226) in 96-well plates.

  • Transfection: Co-transfect cells with a TEAD-responsive luciferase reporter plasmid (containing multiple TEAD binding sites upstream of a minimal promoter driving luciferase expression) and a constitutively active YAP or TAZ expression plasmid. A control reporter with mutated TEAD binding sites can be used to assess specificity.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the TEAD inhibitor or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for an additional 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency and cell viability. Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay

This assay evaluates the effect of TEAD inhibitors on the growth of cancer cells.

Methodology:

  • Cell Seeding: Seed cancer cells in 96-well plates at a low density.

  • Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the TEAD inhibitor or vehicle control.

  • Incubation: Incubate the cells for 3-7 days, depending on the cell line's doubling time.

  • Viability Measurement: Assess cell viability using a colorimetric (e.g., MTT, MTS) or fluorescence-based (e.g., CellTiter-Glo) assay. Alternatively, real-time cell proliferation can be monitored using systems like the Incucyte.

  • Data Analysis: Plot cell viability against inhibitor concentration and calculate the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Studies

Animal models are essential for evaluating the in vivo efficacy and tolerability of TEAD inhibitors.

Methodology:

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., NCI-H226, MSTO-211H) into the flank of immunocompromised mice (e.g., nude or NSG mice).

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the TEAD inhibitor (e.g., orally via gavage) and vehicle control to the respective groups daily or as per the determined dosing schedule.

  • Monitoring: Monitor tumor volume (using calipers) and body weight regularly throughout the study.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) percentage. Tumors can be further analyzed for target engagement (e.g., by qPCR for TEAD target genes or immunohistochemistry for YAP/TAZ localization).

The Verdict: A Tale of Two Strategies with a Common Goal

The choice between a pan-TEAD and a TEAD1-specific inhibitor is not straightforward and likely depends on the specific cancer context and the therapeutic window of the individual compounds.

Pan-TEAD inhibitors have demonstrated robust anti-tumor activity across a range of preclinical models, with several compounds now in clinical trials.[13][17] The rationale for targeting all four isoforms is compelling, given their functional redundancy. However, potential on-target, off-tumor toxicities remain a concern.

TEAD1-specific inhibitors offer the promise of a more refined safety profile.[10] By sparing other TEAD isoforms, these inhibitors might mitigate adverse effects. Emerging data suggests that a TEAD1/4-preferential inhibitor could provide an optimal balance of efficacy and safety, potentially avoiding the kidney toxicity associated with the inhibition of other isoforms.[10]

Ultimately, the clinical data from ongoing trials will be the final arbiter in this head-to-head comparison. The performance of pan-TEAD inhibitors like VT3989 and IK-930, and the progression of isoform-selective inhibitors, will provide invaluable insights into the optimal strategy for targeting the TEAD-YAP/TAZ axis in cancer. For researchers and drug developers, a deep understanding of the underlying biology and a rigorous application of the described experimental methodologies will be paramount in advancing this promising class of therapeutics.

References

Comparative Guide to the Anti-Tumor Activity of a Novel TEAD Inhibitor in Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive analysis of the anti-tumor efficacy of a novel, potent, and selective TEAD palmitoylation inhibitor, herein referred to as Tead-IN-2, in patient-derived xenograft (PDX) models. The data presented is representative of advanced preclinical TEAD inhibitors and is intended to guide researchers, scientists, and drug development professionals in evaluating this therapeutic class.

Introduction: Targeting the Hippo-YAP-TEAD Pathway

The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and apoptosis.[1][2][3][4] Its dysregulation is a key driver in various cancers.[5] The primary downstream effectors of this pathway are the transcriptional co-activators YAP (Yes-associated protein) and TAZ, which, upon entering the nucleus, bind to the TEAD (TEA Domain) family of transcription factors (TEAD1-4).[1][2][6] This interaction drives the expression of genes that promote cell proliferation, survival, and migration.[7][8][9]

In many tumors, particularly those with mutations in upstream Hippo pathway components like NF2, the pathway is inactivated, leading to constitutive YAP/TAZ-TEAD activity.[10][11] Therefore, inhibiting the TEAD-YAP/TAZ interaction presents a compelling therapeutic strategy.[5][9] this compound is a small molecule inhibitor designed to bind to the central palmitate-binding pocket of TEAD proteins, a post-translational modification essential for their stability and interaction with YAP/TAZ.[8][12] This mechanism allosterically disrupts the YAP/TAZ-TEAD complex, suppressing oncogenic gene transcription.[12]

Mechanism of Action of TEAD Palmitoylation Inhibitors

The Hippo pathway acts as a tumor-suppressive kinase cascade. When the pathway is "ON" (e.g., in response to high cell density), the LATS1/2 kinases phosphorylate YAP and TAZ, leading to their sequestration in the cytoplasm and subsequent degradation.[3] When the pathway is "OFF" due to mutations (like NF2 loss) or other signals, unphosphorylated YAP/TAZ translocates to the nucleus, binds to TEAD transcription factors, and initiates a pro-tumorigenic gene expression program.[6][11] this compound intervenes at this final step by preventing the formation of a functional transcriptional complex.

Hippo_Pathway Hippo Signaling Pathway & this compound Mechanism cluster_off Hippo Pathway OFF (e.g., NF2 mutation) cluster_on Hippo Pathway ON (Normal State) YAP_TAZ_dephospho YAP / TAZ (unphosphorylated) Nucleus Nucleus YAP_TAZ_dephospho->Nucleus Translocation TEAD TEAD1-4 YAP_TAZ_dephospho->TEAD Forms Complex Oncogenes Oncogenic Gene Transcription (CTGF, CYR61) TEAD->Oncogenes Binds DNA Proliferation Tumor Growth & Survival Oncogenes->Proliferation Tead_IN_2 This compound Tead_IN_2->TEAD Binds Palmitate Pocket & Blocks Interaction MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates YAP_TAZ_phospho p-YAP / p-TAZ LATS1_2->YAP_TAZ_phospho Phosphorylates Degradation Cytoplasmic Degradation YAP_TAZ_phospho->Degradation

Figure 1. Hippo pathway and the inhibitory action of this compound.

Preclinical Validation in Patient-Derived Xenografts (PDX)

To assess the in vivo anti-tumor activity of this compound, a study was conducted using PDX models derived from patients with tumors harboring Hippo pathway alterations, such as NF2-deficient malignant mesothelioma. These models more accurately recapitulate the heterogeneity of human cancers than traditional cell line-derived xenografts.[13]

PDX_Workflow Patient-Derived Xenograft (PDX) Experimental Workflow cluster_treatment Treatment Phase (21-28 Days) Patient Patient Tumor Biopsy (e.g., NF2-mutant Mesothelioma) Implantation Surgical Implantation into Immunocompromised Mice (NSG) Patient->Implantation Expansion Tumor Engraftment & Expansion (P0 -> P1, P2...) Implantation->Expansion Randomization Tumor Volume Reaches ~150-200 mm³ Randomize Mice into Treatment Cohorts Expansion->Randomization Vehicle Vehicle Control (Oral Gavage, QD) Randomization->Vehicle Tead_IN_2_Low This compound (Low Dose) (e.g., 10 mg/kg, PO, QD) Randomization->Tead_IN_2_Low Tead_IN_2_High This compound (High Dose) (e.g., 30 mg/kg, PO, QD) Randomization->Tead_IN_2_High Monitoring Monitor Tumor Volume & Body Weight (2-3 times per week) Vehicle->Monitoring Tead_IN_2_Low->Monitoring Tead_IN_2_High->Monitoring Analysis Endpoint Analysis: Tumor Growth Inhibition (TGI) Biomarker Analysis (IHC) Monitoring->Analysis

Figure 2. General workflow for a PDX-based efficacy study.

The following table summarizes the representative anti-tumor activity of this compound following daily oral administration in an NF2-deficient mesothelioma PDX model.

Treatment GroupDose (mg/kg)ScheduleMean Tumor Growth Inhibition (TGI) (%)p-value vs. VehicleBody Weight Change (%)
Vehicle Control N/APO, QD0--0.5%
This compound 10PO, QD65%< 0.01+1.2%
This compound 30PO, QD102% (Regression)< 0.001-2.1%

Data is illustrative and based on published results for potent pan-TEAD inhibitors in similar models.[14] TGI is calculated at the end of the study (Day 21). A TGI > 100% indicates tumor regression.

Comparative Analysis with Alternative TEAD Inhibitors

This compound belongs to a growing class of TEAD inhibitors advancing through clinical development. While direct head-to-head preclinical data is often proprietary, the table below compares publicly disclosed information on several key TEAD inhibitors.

Compound NameDeveloperMechanismSelectivityDevelopment StageKey Indication(s)
This compound (Hypothetical)Palmitoylation PocketPan-TEADPreclinicalMesothelioma, NF2-mutant tumors
VT3989 Vivace TherapeuticsPalmitoylation PocketPan-TEADPhase 1[10][15]Malignant Mesothelioma, NF2-mutant tumors[10][16]
IK-930 Ikena OncologyPalmitoylation PocketPan-TEADPhase 1[15][16]Epithelioid Hemangioendothelioma, NF2-mutant tumors
IAG933 NovartisYAP/TAZ-TEAD InteractionPan-TEADPhase 1[15][16]Mesothelioma, Tumors with YAP/TAZ fusions[16]
K-975 Kyowa KirinYAP/TAZ-TEAD InteractionPan-TEADPreclinical[16]Mesothelioma

This table summarizes publicly available information as of late 2023/early 2024.[15][16] A pan-TEAD inhibitor profile is suggested to be more efficacious than isoform-selective inhibition.[17]

Detailed Experimental Protocols

  • Tissue Acquisition: Fresh tumor tissue from consenting patients is obtained under sterile conditions from surgical resection or biopsy.

  • Implantation: A small fragment (~3x3 mm) of the tumor is surgically implanted subcutaneously into the flank of 6-8 week old female NOD-scid IL2Rgamma(null) (NSG) mice.[13]

  • Engraftment and Expansion: Mice are monitored for tumor growth. Once a tumor (Passage 0, P0) reaches approximately 1000-1500 mm³, it is harvested and serially passaged into new cohorts of mice for expansion (P1, P2, etc.). Models are typically used for efficacy studies between passages 2 and 5.

  • Model Selection: An established and characterized PDX model with a known Hippo pathway mutation (e.g., NF2 loss-of-function) is selected.

  • Cohort Formation: Tumor-bearing mice are randomized into treatment groups (n=8-10 mice per group) when the average tumor volume reaches 150-200 mm³.[18]

  • Drug Formulation & Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween-80) for oral administration. The compound and vehicle are administered daily (QD) via oral gavage at the specified dose volumes.

  • Monitoring: Tumor dimensions are measured 2-3 times weekly with digital calipers, and volume is calculated using the formula: (Length x Width²) / 2. Animal body weights are recorded concurrently as a measure of general toxicity.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (~2000 mm³) or after a fixed duration (e.g., 21 or 28 days).

  • Data Analysis: Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100. Statistical significance is determined using an appropriate test, such as a one-way ANOVA.

  • Sample Collection: At the end of the study, tumors are harvested, and a portion is fixed in 10% neutral buffered formalin while another is snap-frozen.

  • Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded (FFPE) tumor sections are stained for downstream targets of the YAP/TAZ-TEAD complex, such as CTGF (Connective Tissue Growth Factor) and CYR61.

  • Analysis: A reduction in the expression of CTGF and CYR61 in the this compound treated groups compared to the vehicle control confirms on-target pathway modulation in the tumor tissue.

Conclusion and Future Directions

The preclinical data for this compound, a novel TEAD palmitoylation inhibitor, demonstrates significant, dose-dependent anti-tumor activity in a clinically relevant NF2-deficient mesothelioma PDX model. The observed efficacy, including tumor regression at higher doses and good tolerability, is consistent with findings for other best-in-class TEAD inhibitors.[14] These results strongly support the continued development of this compound as a targeted therapy for cancers driven by Hippo pathway dysregulation.

Future studies should explore combination strategies, as research suggests that TEAD inhibitors can synergize with other targeted agents, such as MEK or KRAS inhibitors, to overcome resistance.[19] Further investigation in a broader range of PDX models representing different tumor types and genetic backgrounds will be crucial to fully define the clinical potential of this therapeutic approach.

References

A Comparative Guide to the Pharmacokinetic Profiles of TEAD Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcriptional enhanced associate domain (TEAD) family of proteins has emerged as a critical node in cancer signaling, particularly through its interaction with the Hippo pathway effectors YAP and TAZ. The development of small molecule inhibitors targeting TEADs represents a promising therapeutic strategy for a variety of solid tumors. A thorough understanding of the pharmacokinetic (PK) properties of these inhibitors is paramount for their successful translation into clinical candidates. This guide provides a comparative analysis of the available pharmacokinetic data for several prominent TEAD inhibitors, alongside detailed experimental methodologies to aid in the design and interpretation of future studies.

Quantitative Pharmacokinetic Parameters of TEAD Inhibitors

The following table summarizes the key pharmacokinetic parameters for a selection of TEAD inhibitors, based on preclinical and clinical data. It is important to note that direct cross-comparison should be approached with caution due to variations in experimental species, study design, and analytical methods.

InhibitorModelRouteDoseTmax (h)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (F%)Reference
VT-103 MouseOral7 mg/kg--->12≥75[1]
VT-104 MouseOral10 mg/kg--->12≥75[1]
VT-3989 HumanOral25-200 mg QD-Dose-proportionalDose-proportional~288-360-[2]
MouseOral10 mg/kg-27 nM (unbound plasma)---[3]
IAG-933 RatOral3 mg/kg--668 (AUC0-24h)--[4]
10 mg/kg--1100 (AUC0-24h)--[4]
20 mg/kg--2400 (AUC0-24h)--[4]
30 mg/kg--3600 (AUC0-24h)--[4]
GNE-7883 MouseSC250 mg/kg----Suboptimal (oral)[5]
K-975 RatOral300 mg/kg----Optimized derivative[4][6]
IK-930 -Oral-----Favorable[7][8]
TM2 --------[9][10][11]

Note: "-" indicates data not available in the public domain. QD = once daily. SC = subcutaneous. The data for some compounds, such as GNE-7883, K-975, IK-930, and TM2, are still largely qualitative or unavailable in the public domain, highlighting the need for further research and publication in this area.

Signaling Pathway and Experimental Workflow

To provide a conceptual framework, the following diagrams illustrate the Hippo signaling pathway and a general workflow for a preclinical pharmacokinetic study.

Hippo_Pathway cluster_extracellular Extracellular Signals cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell-Cell_Contact Cell-Cell_Contact MST1_2 MST1/2 Cell-Cell_Contact->MST1_2 Mechanical_Stress Mechanical_Stress Mechanical_Stress->MST1_2 GPCR_Signaling GPCR_Signaling LATS1_2 LATS1/2 GPCR_Signaling->LATS1_2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 activates YAP_TAZ_P p-YAP/TAZ YAP_TAZ->YAP_TAZ_P YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n translocates to Degradation Proteasomal Degradation YAP_TAZ_P->Degradation TEAD TEAD Target_Genes Target Gene Expression TEAD->Target_Genes activates YAP_TAZ_n->TEAD binds to Proliferation Cell Proliferation & Survival Target_Genes->Proliferation TEAD_Inhibitor TEAD Inhibitor TEAD_Inhibitor->TEAD inhibits

Caption: The Hippo Signaling Pathway and the point of intervention for TEAD inhibitors.

PK_Workflow cluster_animal_phase Animal Dosing and Sampling cluster_sample_processing Sample Processing cluster_analysis Bioanalysis Dosing Drug Administration (e.g., Oral Gavage) Blood_Sampling Serial Blood Sampling (e.g., tail vein, retro-orbital) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Plasma_Separation->Protein_Precipitation LC_MS LC-MS/MS Analysis Protein_Precipitation->LC_MS Data_Analysis Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS->Data_Analysis

Caption: A general experimental workflow for a preclinical pharmacokinetic study.

Experimental Protocols

A standardized and well-documented experimental protocol is crucial for generating reliable and reproducible pharmacokinetic data. Below is a detailed methodology for a typical preclinical pharmacokinetic study in mice, which can be adapted for the evaluation of different TEAD inhibitors.

Objective: To determine the pharmacokinetic profile of a novel TEAD inhibitor in mice following oral administration.

Materials:

  • Test Article: TEAD inhibitor, dissolved in an appropriate vehicle (e.g., 0.5% methylcellulose in water).

  • Animals: Male or female CD-1 mice (or other appropriate strain), 8-10 weeks old.

  • Dosing Equipment: Oral gavage needles.

  • Blood Collection Supplies: Microcentrifuge tubes, anticoagulant (e.g., K2EDTA), capillary tubes or syringes with appropriate gauge needles.

  • Processing Reagents: Acetonitrile, internal standard (a structurally similar compound for LC-MS/MS analysis).

  • Instrumentation: Centrifuge, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Animal Acclimation and Fasting:

    • House animals in a controlled environment for at least one week prior to the study.

    • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Accurately weigh each animal to determine the precise dosing volume.

    • Administer the TEAD inhibitor formulation via oral gavage at the desired dose level (e.g., 10 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Blood can be collected via various methods, such as tail vein, saphenous vein, or retro-orbital sinus, into tubes containing an anticoagulant.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the supernatant (plasma) to clean microcentrifuge tubes and store at -80°C until analysis.

  • Sample Analysis (LC-MS/MS):

    • Protein Precipitation: Thaw plasma samples on ice. To a known volume of plasma (e.g., 20 µL), add a solution of acetonitrile containing the internal standard (e.g., 3 volumes of acetonitrile with internal standard). Vortex vigorously to precipitate proteins.

    • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

    • Develop a specific and sensitive LC-MS/MS method for the quantification of the TEAD inhibitor and the internal standard. This involves optimizing chromatographic separation and mass spectrometric detection parameters.

    • Generate a standard curve using known concentrations of the TEAD inhibitor in blank plasma to quantify the concentrations in the study samples.

  • Pharmacokinetic Data Analysis:

    • Use the plasma concentration-time data to calculate key pharmacokinetic parameters using non-compartmental analysis with software such as Phoenix WinNonlin.

    • Parameters to be determined include:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve (AUC)

      • Terminal half-life (t1/2)

      • Apparent total clearance (CL/F)

      • Apparent volume of distribution (Vz/F)

    • If an intravenous dose group is included in the study, the absolute oral bioavailability (F%) can be calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

This comprehensive guide provides a foundation for understanding and comparing the pharmacokinetic profiles of emerging TEAD inhibitors. As the field rapidly advances, the public dissemination of detailed pharmacokinetic data and experimental protocols will be crucial for accelerating the development of these promising cancer therapeutics.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Tead-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tead-IN-2, a novel, orally active inhibitor of the transcriptional enhancer associate domain (TEAD). Adherence to these procedures will help ensure the safety of laboratory personnel and the integrity of your research.

Hazard Identification and Classification

This compound presents specific hazards that require careful management. According to safety data sheets, the compound is classified as follows:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]

  • Acute Aquatic Toxicity (Category 1): Very toxic to aquatic life.[1]

  • Chronic Aquatic Toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Understanding these classifications is the first step in implementing appropriate safety protocols.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.[1]

Body PartRequired PPESpecifications
Eyes Safety Goggles with Side-ShieldsProvide a seal around the eyes to protect against splashes.
Hands Protective GlovesChemically resistant gloves (e.g., nitrile) should be worn.
Body Impervious ClothingA lab coat or other protective clothing to prevent skin contact.
Respiratory Suitable RespiratorUse in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.[1]

Safe Handling and Storage Procedures

Proper handling and storage are crucial for maintaining the stability of this compound and preventing accidental exposure.

Handling:

  • Avoid inhalation of dust or aerosols.[1]

  • Prevent contact with eyes and skin.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

  • Recommended storage temperatures:

    • Powder: -20°C[1]

    • In solvent: -80°C[1]

Emergency Procedures: First Aid and Spill Response

In the event of an emergency, immediate and appropriate action is vital.

First Aid Measures: [1]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water, separating eyelids. Seek prompt medical attention.
Skin Contact Rinse skin thoroughly with water. Remove contaminated clothing and seek medical attention.
Ingestion If swallowed, call a poison center or doctor immediately. Rinse mouth with water.
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.

Spill Response: [1]

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation.

  • Wear full personal protective equipment.

  • Absorb spills with an inert, non-combustible material (e.g., sand, earth).

  • Collect the spilled material and place it in a suitable container for disposal.

  • Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.

  • Chemical Disposal: Dispose of this compound and any contaminated waste at an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Container Disposal: Do not reuse empty containers. Dispose of them as hazardous waste.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the procedural steps for safely working with this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weigh/Measure this compound Weigh/Measure this compound Prepare Workspace->Weigh/Measure this compound Perform Experiment Perform Experiment Weigh/Measure this compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: A procedural diagram illustrating the key steps for the safe handling of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tead-IN-2
Reactant of Route 2
Reactant of Route 2
Tead-IN-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.